Product packaging for Ro 31-8830(Cat. No.:CAS No. 131848-98-1)

Ro 31-8830

Cat. No.: B1680676
CAS No.: 131848-98-1
M. Wt: 452.5 g/mol
InChI Key: FXGHOAZJQNLNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ro 31-8830 is a potent, selective, and cell-permeable inhibitor of protein kinase C (PKC), derived from the non-selective kinase inhibitor staurosporine . This small molecule acts as a potent, selective PKC inhibitor and demonstrates oral, anti-inflammatory activity in research models . The compound exhibits high selectivity for PKC over other protein kinases, making it a valuable tool for studying PKC-mediated signal transduction pathways . Its ability to inhibit PKC has been demonstrated in platelets and lymphocytes . In research applications, this compound has been shown to inhibit interleukin-2 (IL-2) secretion, IL-2 receptor expression, and the proliferation of peripheral human T-cells. It also inhibits the proliferation of antigen-specific human T-cell clones, underscoring its crucial role in T-cell activation . In vivo, oral administration of the inhibitor prevents phorbol ester-induced edema in rats and inhibits T-cell-driven chronic inflammatory responses, such as the secondary paw swelling in adjuvant-induced arthritis models . These findings suggest that selective, orally bioavailable PKC inhibitors like this compound are promising for the research of chronic inflammatory and autoimmune disorders . The related compound Bisindolylmaleimide XI hydrochloride (Ro 32-0432) is the hydrochloride salt form of the (S)-enantiomer of this compound . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H28N4O2 B1680676 Ro 31-8830 CAS No. 131848-98-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGHOAZJQNLNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20927366
Record name 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131848-98-1
Record name Ro 31-8830
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131848981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl}-5-hydroxy-4-(1-methyl-1H-indol-3-yl)-2H-pyrrol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20927366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ro 31-8830

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8830 is a potent and selective, orally active inhibitor of protein kinase C (PKC) that has been instrumental in elucidating the physiological roles of this critical enzyme family.[1][2][3] Derived from the non-selective protein kinase inhibitor staurosporine, this compound belongs to the bisindolylmaleimide class of compounds, which are known for their ATP-competitive mode of action.[2][4][5][6] Its selectivity for PKC over other kinases, such as protein kinase A (PKA), has made it a valuable tool in both in vitro and in vivo studies.[2][4] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the protein kinase C enzyme family. PKC isozymes are serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[7] this compound exerts its inhibitory effect by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of the PKC enzyme. This competitive inhibition prevents the phosphorylation of downstream PKC substrates, thereby blocking the propagation of signals along PKC-dependent pathways.

The hydrochloride salt of this compound, known as Ro 32-0432, has been characterized against a panel of PKC isoforms, demonstrating a preference for conventional (α, β, γ) and novel (ε) isoforms.

Data Presentation: Quantitative Analysis of this compound Activity

The inhibitory potency and cellular effects of this compound have been quantified across various assays. The data is summarized in the tables below for clear comparison.

Table 1: Kinase Inhibitory Potency of this compound and its Hydrochloride Salt (Ro 32-0432)

Kinase TargetInhibitorIC50 ValueNotes
PKCαRo 32-04329 nMSpecific isoform inhibition data.[8][9]
PKCβIRo 32-043228 nM[8][9]
PKCβIIRo 32-043231 nM[8][9]
PKCγRo 32-043237 nM[8][9]
PKCεRo 32-0432108 nM[8][9]
Isolated Brain PKCThis compound8-80 nMData for a series of bisindolylmaleimides including this compound.[4][10][11]
Protein Kinase A (PKA)This compound>60-fold less potent than for PKCDemonstrates selectivity for PKC over PKA.[4]

Table 2: Cellular and In Vivo Activity of this compound

Assay / ModelEffectEffective Concentration / DoseNotes
PKC-mediated protein phosphorylation in plateletsInhibitionIC50: 0.25-4.4 µMDemonstrates cell permeability and activity.[4][11]
Mouse hair follicle DNA synthesisIncreased levelsEC50: 1-4 µMSuggests PKC acts as a negative proliferative signal in this context.[4][10]
Phorbol ester-induced paw edema in miceDose-dependent inhibitionMinimum Effective Dose: 15 mg/kg (oral)Demonstrates in vivo oral anti-inflammatory activity.[12]
Developing adjuvant arthritis in ratsSelective inhibition of secondary inflammationNot specifiedSuggests potential therapeutic value in T-cell-mediated autoimmune diseases.[12]

Signaling Pathways and Mandatory Visualizations

The following diagrams illustrate the mechanism of action of this compound within the context of cellular signaling and experimental design.

PKC Signaling and Inhibition

Protein Kinase C is activated downstream of receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs) that trigger the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG and calcium (released via IP3) recruit and activate conventional PKC isoforms at the cell membrane. Activated PKC then phosphorylates a wide array of substrate proteins, leading to various cellular responses. This compound blocks this final step by preventing ATP from binding to PKC.

PKC_Pathway cluster_upstream Upstream Activation cluster_pkc PKC Core cluster_downstream Downstream Effects Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC (Membrane) DAG->PKC_active Recruits & Activates Ca Ca2+ IP3->Ca Releases Ca->PKC_active Co-activates PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Substrate Substrate Proteins PKC_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Response Cellular Responses (e.g., Inflammation, Proliferation) pSubstrate->Response Inhibitor This compound Inhibitor->PKC_active Competitively Inhibits ATP ATP ATP->PKC_active

Caption: PKC signaling pathway and the inhibitory action of this compound.

Experimental Protocols and Workflows

The mechanism of action and efficacy of this compound were established through a series of key experiments. The methodologies for these are detailed below.

In Vitro PKC Enzyme Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of isolated PKC.

Methodology:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing a PKC enzyme source (e.g., purified from rat brain), a phosphate-acceptor substrate (e.g., histone H1), and co-factors such as CaCl2, phosphatidylserine, and diacylglycerol.

  • Inhibitor Addition: Varying concentrations of this compound (dissolved in DMSO) or vehicle control are pre-incubated with the enzyme mixture.

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-32P]ATP.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by spotting the mixture onto phosphocellulose paper filters, which bind the histone substrate.

  • Washing: The filters are washed extensively with a phosphoric acid solution to remove unincorporated [γ-32P]ATP.

  • Quantification: The amount of 32P incorporated into the histone substrate is measured using a scintillation counter. The results are expressed as a percentage of the activity in the vehicle control, and IC50 values are calculated.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reaction Mix: - Isolated PKC - Histone Substrate - Co-factors B Add varying concentrations of this compound or Vehicle A->B C Pre-incubate B->C D Initiate with [γ-32P]ATP C->D E Incubate at 30°C D->E F Stop reaction by spotting on filter paper E->F G Wash filters to remove unincorporated 32P F->G H Measure 32P incorporation (Scintillation Counting) G->H I Calculate % Inhibition and IC50 value H->I

Caption: Experimental workflow for an in vitro PKC enzyme inhibition assay.

In Vivo Anti-Inflammatory Assay (Phorbol Ester-Induced Paw Edema)

This in vivo model assesses the oral efficacy of this compound in a T-cell-mediated inflammatory response, which is known to involve PKC activation.[12]

Methodology:

  • Animal Dosing: Groups of mice are administered this compound orally at various doses (e.g., 5, 15, 50 mg/kg) or a vehicle control.

  • Inflammation Induction: After a set period (e.g., 1 hour) to allow for drug absorption, a phorbol ester (e.g., TPA), a potent PKC activator, is injected into the subplantar region of one hind paw to induce localized inflammation and edema.

  • Edema Measurement: The thickness or volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 4, 6 hours) post-injection using a plethysmometer or calipers.

  • Data Analysis: The increase in paw volume or thickness is calculated relative to baseline measurements. The percentage inhibition of edema for each drug-treated group is determined by comparing it to the vehicle-treated control group. A dose-response curve is generated to determine the minimum effective dose.

Paw_Edema_Workflow cluster_treatment Treatment Phase cluster_induction Induction & Measurement cluster_analysis Analysis Phase A Group mice B Administer this compound (Oral, various doses) or Vehicle Control A->B C Allow 1 hour for drug absorption B->C D Inject Phorbol Ester into hind paw C->D E Measure paw volume/ thickness over time (0-6 hours) D->E F Calculate increase in paw volume E->F G Determine % Inhibition vs. Vehicle Control F->G H Generate Dose-Response Curve G->H

Caption: Experimental workflow for the in vivo mouse paw edema assay.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of Protein Kinase C. Its mechanism of action is centered on the competitive inhibition of ATP binding to the enzyme's catalytic site. This activity has been robustly quantified, demonstrating nanomolar potency against several key PKC isoforms and clear efficacy in cell-based and in vivo models of PKC-driven processes. The ability of this compound to inhibit T-cell mediated inflammation and modulate cell proliferation highlights the therapeutic potential of targeting the PKC pathway. The experimental protocols and data presented herein provide a technical foundation for researchers utilizing this compound to further investigate the complex roles of Protein Kinase C in health and disease.

References

An In-depth Technical Guide to the Discovery and Synthesis of Ro 31-8830

Author: BenchChem Technical Support Team. Date: November 2025

A Potent and Selective Protein Kinase C Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC). Developed by F. Hoffmann-La Roche, this compound emerged from a focused effort to improve the selectivity of early protein kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The discovery of this compound is rooted in the exploration of bisindolylmaleimides as inhibitors of Protein Kinase C (PKC).[1][2] This family of enzymes plays a crucial role in various signal transduction pathways, making them attractive therapeutic targets.[1][2] The initial lead compound was staurosporine, a potent but non-selective protein kinase inhibitor.[1][3] The development of this compound was part of a broader effort to generate more selective PKC inhibitors from the staurosporine template.[1][3]

This compound is an analogue of Ro 31-8425, another potent bisindolylmaleimide PKC inhibitor.[4][5] The key structural modification in this compound is the methylation of the primary amine present in Ro 31-8425.[4][5] This modification resulted in a compound with oral activity and potent anti-inflammatory properties.[4][5][6]

Synthesis of this compound

The synthesis of this compound, a bisindolylmaleimide, follows a convergent synthetic strategy common for this class of compounds. The core bisindolylmaleimide scaffold is typically assembled first, followed by the addition of the side chain. While a specific detailed protocol for this compound's industrial synthesis is proprietary, a representative laboratory-scale synthesis can be outlined based on published methods for similar bisindolylmaleimides.

A plausible synthetic route involves the reaction of two indole-derived fragments with a maleimide precursor. One common method is the reaction of an indole Grignard reagent with a di-substituted maleimide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_product Final Product Indole1 Indole Step1 Grignard Formation Indole1->Step1 1. EtMgBr, THF Step2 Coupling Reaction Indole1->Step2 Indole2 3-Bromo-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione Indole2->Step2 SideChain N,N-dimethyl-1,3-propanediamine Step3 Side Chain Attachment SideChain->Step3 Step1->Step2 Indolylmagnesium bromide Step2->Step3 Bisindolylmaleimide Core Product This compound Step3->Product

A plausible synthetic workflow for this compound.
Experimental Protocol: Synthesis of a Bisindolylmaleimide Core

The following is a generalized protocol for the synthesis of a bisindolylmaleimide core, which is a key intermediate for this compound.

  • Preparation of Indolylmagnesium Bromide: To a solution of ethylmagnesium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., argon), a solution of indole (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 1 hour to form the indolylmagnesium bromide.

  • Coupling Reaction: The freshly prepared indolylmagnesium bromide solution is then added dropwise to a solution of 3-bromo-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione (1.0 eq) in anhydrous THF at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • Work-up and Purification: The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the bisindolylmaleimide core.

  • Side Chain Attachment: The final step involves the alkylation of the maleimide nitrogen with the appropriate side chain, N,N-dimethyl-1,3-propanediamine, typically via a nucleophilic substitution reaction, to yield this compound.

Biological Activity and Potency

This compound is a potent inhibitor of several PKC isozymes. Its inhibitory activity has been characterized using in vitro kinase assays.

PKC IsozymeIC₅₀ (nM)
PKCα9
PKCβI28
PKCβII31
PKCγ37
PKCε108
Table 1: Inhibitory activity (IC₅₀) of this compound against various PKC isozymes.[7]

This compound has demonstrated anti-inflammatory activity in vivo. When administered orally, it produced a dose-dependent inhibition of phorbol ester-induced paw edema in mice, with a minimum effective dose of 15 mg/kg.[4][5][6] It also selectively inhibited the secondary inflammation in a developing adjuvant arthritis model in rats.[4][6]

Mechanism of Action: PKC Inhibition and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of Protein Kinase C. PKC is a family of serine/threonine kinases that are critical components of intracellular signaling cascades.

PKC_Pathway cluster_upstream Upstream Activation cluster_pkc PKC Activation cluster_downstream Downstream Signaling Receptor G-protein Coupled Receptor / Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Substrates Downstream Substrates PKC->Substrates phosphorylates Ca->PKC activates CellularResponse Cellular Response (e.g., Inflammation, Proliferation) Substrates->CellularResponse Ro318830 This compound Ro318830->PKC inhibits

Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
T-Cell Activation Pathway

One of the key areas where PKC signaling is crucial is in T-cell activation. This compound, by inhibiting PKC, can modulate T-cell responses, which explains its anti-inflammatory and immunosuppressive potential.

T_Cell_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 PKCtheta PKCθ PLCg1->PKCtheta NFAT NFAT PLCg1->NFAT NFkB NF-κB PKCtheta->NFkB AP1 AP-1 PKCtheta->AP1 Gene Gene Transcription (e.g., IL-2) NFkB->Gene AP1->Gene NFAT->Gene Ro318830 This compound Ro318830->PKCtheta inhibits

Inhibition of T-cell activation signaling by this compound.
Potential Off-Target Effects: MAP Kinase Pathway

While this compound is a selective PKC inhibitor, like many kinase inhibitors, it may have off-target effects. Some studies on the related compound Ro 31-8220 suggest potential interactions with the MAP kinase pathway.[8] Specifically, Ro 31-8220 has been shown to activate JNK in a PKC-independent manner.[8] This highlights the importance of careful interpretation of results when using such inhibitors.

Experimental Protocol: In Vitro Protein Kinase C Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ of an inhibitor against PKC.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., 50 mM Tris-HCl, pH 7.5), a PKC substrate (e.g., histone H1 or a specific peptide substrate), ATP (containing a radioactive γ-³²P-ATP tracer), and the necessary cofactors for PKC activation (e.g., phosphatidylserine, diacylglycerol, and Ca²⁺).

  • Inhibitor Addition: The inhibitor, this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Enzyme Addition and Incubation: The reaction is initiated by the addition of purified PKC enzyme. The mixture is incubated at 30°C for a specific time (e.g., 10-15 minutes).

  • Reaction Termination and Measurement: The reaction is stopped by spotting the mixture onto phosphocellulose paper or by adding a stop solution. The phosphocellulose paper is washed to remove unincorporated ³²P-ATP. The amount of ³²P incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to the control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a valuable research tool and a significant milestone in the development of selective protein kinase inhibitors. Its discovery demonstrated that high selectivity for specific kinase families can be achieved, paving the way for the development of more targeted therapies. The synthetic strategies developed for this compound and related bisindolylmaleimides have been widely adopted in medicinal chemistry. Understanding its mechanism of action, including its potent inhibition of PKC and potential off-target effects, is crucial for its effective use in both basic research and drug discovery programs. This technical guide provides a foundational understanding of this important molecule for scientists and researchers in the field.

References

The Structure-Activity Relationship of Ro 31-8830: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Overview of Ro 31-8830, a Potent Protein Kinase C Inhibitor

This compound is a member of the bisindolylmaleimide class of compounds, which are potent and selective inhibitors of Protein Kinase C (PKC). Developed by Roche, this compound has been investigated for its potential therapeutic applications in inflammatory diseases and other conditions where PKC signaling plays a crucial role. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogs, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways it modulates.

Structure-Activity Relationship (SAR) of Bisindolylmaleimide Analogs

The inhibitory potency and selectivity of this compound and related bisindolylmaleimide compounds are dictated by the nature of the substituents on the maleimide and indole moieties. The core bisindolylmaleimide structure mimics the diacylglycerol (DAG) binding site within the regulatory domain of PKC. Modifications to this core structure have been extensively explored to enhance potency and isoform selectivity.

Key Structural Features Influencing Activity:
  • The Maleimide Ring: This central ring is crucial for activity.

  • Indole Groups: The two indole rings are essential for high-affinity binding.

  • Substituents on the Indole Nitrogen: Modifications at this position can influence cell permeability and pharmacokinetic properties.

  • The Linker and Terminal Group: The nature of the side chain attached to the maleimide nitrogen significantly impacts isoform selectivity and potency. For instance, the methylation of the primary amine in the related compound Ro 31-8425 to produce this compound enhances its in vivo activity.[1]

Quantitative Analysis of PKC Inhibition

The following table summarizes the inhibitory activities of this compound and other relevant bisindolylmaleimide inhibitors against various PKC isoforms and other kinases. This data is essential for understanding the compound's potency and selectivity profile.

CompoundPKCα (IC50, nM)PKCβI (IC50, nM)PKCβII (IC50, nM)PKCγ (IC50, nM)PKCε (IC50, nM)Other Kinases (IC50)Reference
This compound (Ro 32-0432) 9283137108-[2]
Ro 31-82205---24PKA (>200-fold selective vs PKC), CaMKII (>3400-fold selective vs PKC)[3]
Enzastaurin (LY317615)396-83110-[4]
Ruboxistaurin (LY333531)-4.75.9-->100-fold selective for PKCβ over other isoforms[4]

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound and its analogs.

In Vitro Protein Kinase C Inhibition Assay

This assay quantifies the ability of a compound to inhibit the catalytic activity of isolated PKC isoforms.

  • Principle: The assay measures the transfer of the γ-phosphate from radiolabeled ATP ([γ-32P]ATP) to a substrate peptide by the kinase.

  • Materials:

    • Purified recombinant human PKC isoforms (α, β, γ, δ, ε, ζ)

    • Substrate peptide (e.g., myelin basic protein or a synthetic peptide)

    • [γ-32P]ATP

    • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 100 µg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

    • Test compounds (e.g., this compound) dissolved in DMSO

    • Phosphocellulose paper

    • Scintillation counter

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, substrate peptide, and the respective PKC isoform.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding [γ-32P]ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 10-15 minutes).

    • Stop the reaction by spotting the mixture onto phosphocellulose paper.

    • Wash the paper extensively to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

Cellular Protein Kinase C Activity Assay

This assay assesses the ability of a compound to inhibit PKC activity within a cellular context.

  • Principle: This method often involves stimulating cells with a PKC activator (e.g., a phorbol ester) and then measuring the phosphorylation of a known downstream PKC substrate.

  • Materials:

    • Cell line expressing the target PKC isoform (e.g., HEK293, NIH-3T3)

    • PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)

    • Test compounds (e.g., this compound)

    • Lysis buffer

    • Antibodies specific for the phosphorylated and total forms of a PKC substrate (e.g., phospho-MARCKS, phospho-PKD)

    • Western blotting reagents and equipment

  • Procedure:

    • Culture cells to an appropriate confluency.

    • Pre-incubate the cells with various concentrations of the test compound for a specified time.

    • Stimulate the cells with a PKC activator (e.g., PMA) for a short period.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blot analysis using antibodies against the phosphorylated and total forms of the target substrate.

    • Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

    • Calculate the percentage of inhibition of substrate phosphorylation at each compound concentration to determine the cellular IC50 value.

In Vivo Phorbol Ester-Induced Paw Edema Model

This animal model is used to evaluate the anti-inflammatory effects of PKC inhibitors in vivo.

  • Principle: Topical application of a phorbol ester to the paw of a rodent induces a localized inflammatory response, characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity. A similar and commonly used alternative is the carrageenan-induced paw edema model.

  • Materials:

    • Rodents (e.g., mice or rats)

    • Phorbol 12-myristate 13-acetate (PMA) or Carrageenan

    • Test compound (e.g., this compound) formulated for oral or topical administration

    • Vehicle control

    • Parenteral saline

    • Plethysmometer or calipers for measuring paw volume/thickness

  • Procedure:

    • Acclimatize the animals to the experimental conditions.

    • Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage) at a specified time before the inflammatory challenge.

    • Measure the initial paw volume or thickness.

    • Induce inflammation by injecting a solution of carrageenan (e.g., 1% in saline) into the subplantar region of the right hind paw.

    • Measure the paw volume or thickness at various time points after the injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group.

    • Determine the dose-dependent effect of the compound on inflammation.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the T-cell activation signaling pathway modulated by PKC and a typical experimental workflow for evaluating PKC inhibitors.

T_Cell_Activation_Pathway TCR TCR Lck Lck TCR->Lck Antigen Presentation CD28 CD28 CD28->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLC-γ1 LAT->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Ca_release->PKC co-activates NFkB NF-κB PKC->NFkB MAPK MAPK Pathway PKC->MAPK Ro31_8830 This compound Ro31_8830->PKC inhibits Gene_Expression Gene Expression (e.g., IL-2) NFkB->Gene_Expression MAPK->Gene_Expression

Caption: T-Cell Receptor signaling cascade leading to PKC activation and downstream effects.

PKC_Inhibitor_Workflow Start Compound Library Biochemical_Assay In Vitro Biochemical Assay (PKC Isoform Panel) Start->Biochemical_Assay SAR_Analysis SAR Analysis (Potency & Selectivity) Biochemical_Assay->SAR_Analysis Cellular_Assay Cell-Based Assay (Cellular PKC Activity) SAR_Analysis->Cellular_Assay Select Hits In_Vivo_Model In Vivo Model (e.g., Paw Edema) Cellular_Assay->In_Vivo_Model Lead_Optimization Lead Optimization In_Vivo_Model->Lead_Optimization Lead_Optimization->Biochemical_Assay Iterative Improvement

Caption: Experimental workflow for the evaluation of PKC inhibitors.

Conclusion

This compound and its analogs represent a significant class of PKC inhibitors with therapeutic potential. The structure-activity relationships within the bisindolylmaleimide series highlight the importance of specific structural modifications in achieving high potency and isoform selectivity. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel PKC inhibitors. The visualization of the T-cell activation pathway underscores the mechanism by which these compounds can exert their immunomodulatory effects. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of the science behind this compound.

References

A Comparative Analysis of Kinase Inhibitors: Ro 31-8830 and Staurosporine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two pivotal kinase inhibitors, Ro 31-8830 and staurosporine. While both molecules have significantly contributed to our understanding of cellular signaling, they possess fundamentally different kinase selectivity profiles. Staurosporine, a natural product, is a potent but non-selective inhibitor of a wide array of protein kinases. In contrast, this compound, a synthetic derivative of staurosporine, was specifically designed as a potent and selective inhibitor of Protein Kinase C (PKC). This document will delve into their mechanisms of action, target specificities, and the downstream cellular consequences of their inhibitory activities. Quantitative data on their inhibitory concentrations are presented in structured tables for direct comparison. Detailed experimental methodologies for key assays are provided, and signaling pathways are illustrated using Graphviz diagrams to offer a clear visual representation of their distinct biological impacts.

Introduction

Protein kinases play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific protein substrates. Their dysregulation is implicated in a multitude of diseases, making them prime targets for therapeutic intervention. Staurosporine, an indolocarbazole alkaloid isolated from Streptomyces staurosporeus, was one of the first potent kinase inhibitors discovered.[1] Its broad-spectrum activity against numerous kinases has made it an invaluable tool for studying phosphorylation-dependent signaling pathways and for inducing apoptosis in experimental settings.[2][3][4] However, its lack of selectivity limits its therapeutic potential and complicates the interpretation of experimental results.

To address the need for more specific inhibitors, this compound was developed as a selective inhibitor of the Protein Kinase C (PKC) family of serine/threonine kinases.[5][6] The PKC family is involved in a diverse range of cellular processes, including proliferation, differentiation, and apoptosis. The development of this compound and other bisindolylmaleimide derivatives, using staurosporine as a structural lead, marked a significant step forward in the quest for targeted kinase inhibitors.[5] This guide will elucidate the key differences between these two compounds, providing researchers with the necessary information to select the appropriate inhibitor for their experimental needs.

Mechanism of Action

Both staurosporine and this compound are ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the transfer of the gamma-phosphate from ATP to the protein substrate. The high degree of conservation in the ATP-binding site across the kinome explains the broad-spectrum activity of staurosporine.[1] The modifications made to the staurosporine scaffold to create this compound introduced structural changes that confer its selectivity for the ATP-binding site of PKC isoforms over other kinases.[5]

Quantitative Data: Inhibitory Potency

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and staurosporine against a range of protein kinases, highlighting their distinct selectivity profiles.

Table 1: Inhibitory Activity of this compound against Protein Kinases

KinaseIC50 (nM)
Protein Kinase C (PKC)8 - 80[7]
Protein Kinase A (PKA)>5000

Note: this compound is over 60-fold less potent against PKA compared to PKC.[7]

Table 2: Inhibitory Activity of Staurosporine against a Panel of Protein Kinases

KinaseIC50 (nM)
Protein Kinase C (PKC)2.7 - 6[4][8]
Protein Kinase A (PKA)7 - 15[2][8]
p60v-src Tyrosine Protein Kinase6[2]
CaM Kinase II20[2]
c-Fgr2[8]
Phosphorylase Kinase3[8]
S6 Kinase5[4]
Myosin Light Chain Kinase (MLCK)21[4]
cdc29[4]
Lyn20[4]
Syk16[4]

Signaling Pathways

The differential selectivity of this compound and staurosporine results in distinct effects on cellular signaling pathways. This compound primarily targets the PKC pathway, while staurosporine's broad activity impacts numerous signaling cascades.

This compound and the Protein Kinase C (PKC) Pathway

This compound's selective inhibition of PKC makes it a valuable tool for dissecting the role of this kinase family in specific cellular processes. For example, it has been shown to inhibit T-cell activation, a process heavily dependent on PKC signaling.[9]

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis IP3 IP3 PIP2->IP3 hydrolysis PKC PKC DAG->PKC activates Substrate Substrate Proteins PKC->Substrate phosphorylates Ro31_8830 This compound Ro31_8830->PKC inhibits Receptor Receptor Activation Receptor->PLC PhosphoSubstrate Phosphorylated Substrates Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse

Figure 1: Simplified Protein Kinase C (PKC) signaling pathway inhibited by this compound.
Staurosporine's Broad-Spectrum Inhibition and Apoptosis Induction

Staurosporine's ability to inhibit a wide range of kinases leads to pleiotropic effects, most notably the induction of apoptosis. This occurs through both caspase-dependent and -independent pathways and involves the disruption of multiple survival signals.[3][10]

Staurosporine_Pathway cluster_kinases Multiple Kinases cluster_effects Cellular Effects Staurosporine Staurosporine PKC PKC Staurosporine->PKC PKA PKA Staurosporine->PKA TyrKinases Tyrosine Kinases Staurosporine->TyrKinases OtherKinases Other Ser/Thr Kinases Staurosporine->OtherKinases InhibitionOfProliferation Inhibition of Proliferation PKC->InhibitionOfProliferation PKA->InhibitionOfProliferation TyrKinases->InhibitionOfProliferation CellCycleArrest Cell Cycle Arrest OtherKinases->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis InhibitionOfProliferation->Apoptosis

Figure 2: Staurosporine's broad inhibition of multiple kinases leading to apoptosis.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a framework for determining the IC50 value of an inhibitor against a purified kinase.

Kinase_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor dilutions - Assay buffer Start->PrepareReagents AddComponents Add to microplate wells: 1. Kinase 2. Inhibitor (or vehicle) 3. Substrate PrepareReagents->AddComponents PreIncubate Pre-incubate AddComponents->PreIncubate InitiateReaction Initiate reaction by adding ATP PreIncubate->InitiateReaction Incubate Incubate at optimal temperature InitiateReaction->Incubate StopReaction Stop reaction (e.g., with EDTA) Incubate->StopReaction DetectSignal Detect signal (e.g., radioactivity, fluorescence) StopReaction->DetectSignal AnalyzeData Analyze data and calculate IC50 DetectSignal->AnalyzeData End End AnalyzeData->End

References

Ro 31-8830 for In Vitro Kinase Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC), for its application in in vitro kinase assays. This document outlines the compound's mechanism of action, presents its quantitative inhibitory data, and offers detailed experimental protocols for its use.

Introduction to this compound

This compound is a bisindolylmaleimide derivative that functions as a potent and selective inhibitor of the Protein Kinase C (PKC) family of enzymes.[1][2] Derived from the non-selective protein kinase inhibitor staurosporine, this compound has been developed as a tool compound to investigate the role of PKC in various signal transduction pathways.[2][3] It is recognized for its anti-inflammatory properties and its ability to inhibit T-cell mediated responses.[3][4] The compound is orally active and has been used in both in vitro and in vivo studies to probe PKC function.[4] this compound and its hydrochloride salt, Ro 32-0432, are often used interchangeably in research literature.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the kinase domain's active site on PKC enzymes.[3] This competitive inhibition prevents the phosphorylation of PKC substrates, thereby blocking downstream signaling events. The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses.[3] By inhibiting PKC, this compound allows for the elucidation of the specific roles of these kinases in cellular signaling cascades.

Quantitative Data: Inhibitory Potency and Selectivity

The inhibitory activity of this compound and its related compounds has been quantified against various PKC isozymes and other kinases. The following tables summarize the available data for easy comparison.

Table 1: In Vitro Inhibitory Potency of this compound and Related Compounds against Protein Kinase C

CompoundTargetIC50 (nM)Assay Conditions
This compound and related bis-indolylmaleimidesIsolated Brain PKC8 - 80Not specified
This compound and related bis-indolylmaleimidesPKC-mediated protein phosphorylation in platelets250 - 4400Cellular assay
Ro 32-0432 (hydrochloride salt of this compound)PKCα9Not specified
Ro 32-0432 (hydrochloride salt of this compound)PKCβI28Not specified
Ro 32-0432 (hydrochloride salt of this compound)PKCβII31Not specified
Ro 32-0432 (hydrochloride salt of this compound)PKCγ37Not specified
Ro 32-0432 (hydrochloride salt of this compound)PKCε108Not specified
Ro 31-8220Mitogen-induced IL-2 production80Cellular assay
Ro 31-8220IL-2-dependent T lymphoblast proliferation350Cellular assay

Table 2: Selectivity Profile of this compound and a Related Compound

CompoundOff-Target KinaseSelectivity
This compound and related bis-indolylmaleimidesProtein Kinase A (PKA)> 60-fold less potent against PKA
Ro 31-8425cAMP-dependent protein kinase350-fold selectivity for PKC over this kinase[4]

Signaling Pathways and Experimental Workflows

To visually represent the context in which this compound is utilized, the following diagrams illustrate the canonical PKC signaling pathway and a general workflow for an in vitro kinase assay.

PKC_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Recruits and Activates Downstream Downstream Substrates PKC->Downstream Phosphorylates ER ER IP3->ER Binds to receptor Ca2 Ca2+ Ca2->PKC Activates Response Cellular Response Downstream->Response Leads to ER->Ca2 Release Ligand Ligand Ligand->GPCR Activation

Caption: Canonical Protein Kinase C (PKC) signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Reagents Prepare Reagents: - Kinase (PKC) - Substrate - ATP - Assay Buffer Plate Plate Kinase, Substrate, and This compound Reagents->Plate Inhibitor Prepare this compound Serial Dilutions Inhibitor->Plate Incubate1 Pre-incubation Plate->Incubate1 Start Initiate Reaction with ATP Incubate1->Start Incubate2 Incubation Start->Incubate2 Stop Stop Reaction Incubate2->Stop Detect Detect Signal (e.g., Colorimetric, Radiometric) Stop->Detect Analyze Data Analysis: - Plot dose-response curve - Calculate IC50 Detect->Analyze

Caption: General workflow for an in vitro kinase assay to determine IC50.

Experimental Protocols

Two detailed methodologies for conducting in vitro kinase assays with this compound are provided below. The first is a non-radioactive, ELISA-based method adapted from a commercially available kit, and the second is a traditional radioactive assay format.

Non-Radioactive In Vitro PKC Kinase Assay (ELISA-based)

This protocol is adapted from the principles of the Abcam PKC Kinase Activity Assay Kit (ab139437), which utilizes a similar inhibitor in its validation.

1. Materials and Reagents:

  • PKC Substrate Microtiter Plate: 96-well plate pre-coated with a PKC-specific peptide substrate.

  • Active PKC Enzyme: Purified, active PKC isozyme of interest.

  • This compound: Prepare a stock solution in DMSO and create serial dilutions.

  • Kinase Assay Dilution Buffer.

  • ATP Solution.

  • PKC Phosphospecific Substrate Antibody: An antibody that specifically recognizes the phosphorylated substrate.

  • Anti-Rabbit IgG:HRP Conjugate: Horseradish peroxidase-conjugated secondary antibody.

  • TMB Substrate: For colorimetric detection.

  • Stop Solution: e.g., 2N Sulfuric Acid.

  • Wash Buffer: e.g., PBS with 0.05% Tween-20.

  • Microplate Reader: Capable of measuring absorbance at 450 nm.

2. Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the active PKC enzyme to the desired concentration in Kinase Assay Dilution Buffer. Prepare a serial dilution of this compound in the same buffer, including a vehicle control (DMSO).

  • Assay Setup: To the wells of the PKC Substrate Microtiter Plate, add the diluted this compound or vehicle control. Then, add the diluted active PKC enzyme to each well.

  • Reaction Initiation: Start the kinase reaction by adding the ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes) to allow for substrate phosphorylation.

  • Washing: Aspirate the contents of the wells and wash several times with Wash Buffer.

  • Primary Antibody Incubation: Add the PKC Phosphospecific Substrate Antibody to each well and incubate at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the Anti-Rabbit IgG:HRP Conjugate to each well and incubate.

  • Washing: Repeat the washing step.

  • Signal Development: Add TMB Substrate to each well and incubate in the dark until sufficient color develops.

  • Stopping the Reaction: Add Stop Solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Radioactive In Vitro PKC Kinase Assay ([γ-³²P]ATP-based)

This is a classic method for measuring kinase activity.[5]

1. Materials and Reagents:

  • Purified Active PKC Enzyme.

  • PKC Substrate: e.g., Myelin Basic Protein (MBP) or a specific peptide substrate.

  • This compound: Prepare a stock solution in DMSO and create serial dilutions.

  • Kinase Reaction Buffer: Containing HEPES, MgCl₂, DTT, and activators like CaCl₂, phosphatidylserine, and diacylglycerol.

  • [γ-³²P]ATP: Radiolabeled ATP.

  • Cold ATP.

  • Stop Solution: e.g., Phosphoric acid or EDTA.

  • P81 Phosphocellulose Paper or SDS-PAGE reagents.

  • Scintillation Counter or Phosphorimager.

2. Procedure:

  • Reaction Mix Preparation: In a microcentrifuge tube, prepare a reaction mix containing Kinase Reaction Buffer, the PKC substrate, and the desired concentration of this compound or vehicle control.

  • Enzyme Addition: Add the purified active PKC enzyme to the reaction mix.

  • Reaction Initiation: Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding Stop Solution or by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Separation of Phosphorylated Substrate:

    • P81 Paper Method: Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • SDS-PAGE Method: Add SDS-PAGE sample buffer to the reaction, boil, and run the samples on a polyacrylamide gel.

  • Detection and Quantification:

    • P81 Paper Method: Place the washed P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

    • SDS-PAGE Method: Dry the gel and expose it to a phosphor screen or autoradiography film. Quantify the band intensity corresponding to the phosphorylated substrate.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the investigation of PKC-mediated signaling pathways. Its potency and selectivity make it suitable for a range of in vitro kinase assays. The experimental protocols provided in this guide offer robust methods for characterizing the inhibitory activity of this compound and similar compounds, thereby facilitating research and drug development efforts targeting the Protein Kinase C family.

References

A Technical Guide to the Anti-inflammatory Properties of Ro 31-8830

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro 31-8830, a potent and selective inhibitor of protein kinase C (PKC), has demonstrated significant anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its mechanism of action, efficacy in various inflammatory models, and the experimental methodologies used in its evaluation. The information is intended to serve as a detailed resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, dysregulation of inflammatory processes can lead to chronic inflammatory diseases. Protein kinase C (PKC) is a family of serine/threonine kinases that plays a pivotal role in signal transduction pathways governing cellular proliferation, differentiation, and inflammatory responses. The development of selective PKC inhibitors, such as this compound, represents a promising therapeutic strategy for a range of inflammatory and autoimmune disorders. This compound is an orally active compound that has shown efficacy in animal models of inflammation, suggesting its potential for clinical development.[1][2]

Mechanism of Action: Inhibition of Protein Kinase C

This compound exerts its anti-inflammatory effects primarily through the potent and selective inhibition of protein kinase C.[1][2] PKC isoenzymes are key regulators of T-cell activation and the production of pro-inflammatory cytokines. By inhibiting PKC, this compound can modulate downstream signaling cascades that are critical for the inflammatory response.

Signaling Pathways

The inhibition of PKC by this compound is expected to impact several downstream signaling pathways implicated in inflammation, including the Mitogen-Activated Protein Kinase (MAPK) pathway and the activation of transcription factors such as Activator Protein-1 (AP-1) and Nuclear Factor-kappaB (NF-κB). These transcription factors are crucial for the expression of a wide array of pro-inflammatory genes, including those encoding for cytokines and enzymes like collagenase.

PKC_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor PKC PKC Receptor->PKC Activates MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) PKC->MAPK_Pathway Activates IKK IKK Complex PKC->IKK Activates Ro_31_8830 This compound Ro_31_8830->PKC Inhibits AP_1 AP-1 MAPK_Pathway->AP_1 Activates I_kappa_B IκB IKK->I_kappa_B Phosphorylates NF_kappa_B_Inactive NF-κB (Inactive) I_kappa_B->NF_kappa_B_Inactive Degrades from NF_kappa_B_Active NF-κB (Active) NF_kappa_B_Inactive->NF_kappa_B_Active Translocates to Nucleus Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, Collagenase) AP_1->Gene_Expression NF_kappa_B_Active->Gene_Expression

Figure 1: Proposed signaling pathway of this compound's anti-inflammatory action.

Quantitative Data on In Vitro and In Vivo Efficacy

The anti-inflammatory potential of this compound has been quantified in several key studies. The following tables summarize the available data.

Table 1: In Vitro PKC Inhibition
ParameterValueSource
IC₅₀ for isolated brain PKC 8-80 nM[3]
Table 2: In Vivo Anti-inflammatory Activity
Animal ModelParameterEffective DoseSource
Phorbol ester-induced paw edema in mice Minimum Effective Dose (oral)15 mg/kg[2]
Developing adjuvant arthritis in rats -Orally active[2]

Detailed Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. While the full, detailed protocols from the original publications are not publicly available in their entirety, this section outlines the general methodologies for the key experiments cited.

In Vitro Protein Kinase C Inhibition Assay
  • Objective: To determine the concentration of this compound required to inhibit 50% of PKC activity (IC₅₀).

  • General Protocol:

    • Enzyme Source: Isolated brain PKC is commonly used.[3]

    • Substrate: A synthetic peptide or protein substrate for PKC is utilized.

    • Reaction: The kinase reaction is initiated by adding ATP (often radiolabeled, e.g., [γ-³²P]ATP) to a mixture containing the PKC enzyme, substrate, and varying concentrations of this compound.

    • Detection: The incorporation of the radiolabeled phosphate into the substrate is measured, typically by scintillation counting after separation of the phosphorylated substrate from the free ATP.

    • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC₅₀ value is determined by non-linear regression analysis.

PKC_Inhibition_Assay PKC_Enzyme PKC Enzyme Reaction_Mix Incubate PKC_Enzyme->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Ro_31_8830 This compound (Varying Conc.) Ro_31_8830->Reaction_Mix ATP [γ-³²P]ATP ATP->Reaction_Mix Separation Separate Substrate from ATP Reaction_Mix->Separation Detection Measure Radioactivity Separation->Detection Analysis Calculate IC₅₀ Detection->Analysis

Figure 2: Workflow for a typical in vitro PKC inhibition assay.

Phorbol Ester-Induced Paw Edema in Mice
  • Objective: To assess the in vivo anti-inflammatory effect of orally administered this compound.

  • General Protocol:

    • Animals: Male CD-1 mice are a commonly used strain.

    • Induction of Edema: A phorbol ester, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied topically to the mouse ear or injected into the paw to induce a localized inflammatory response.

    • Treatment: this compound is administered orally at various doses prior to the induction of edema. A vehicle control group receives the solvent used to dissolve the compound.

    • Measurement of Edema: The thickness or volume of the ear or paw is measured at specific time points after TPA application using a caliper or plethysmometer.

    • Data Analysis: The percentage of inhibition of edema by this compound is calculated by comparing the swelling in the treated groups to the vehicle control group.

Paw_Edema_Model Mice Group of Mice Treatment Oral Administration (this compound or Vehicle) Mice->Treatment Induction Induce Edema (Phorbol Ester) Treatment->Induction Measurement Measure Paw Swelling (Plethysmometer) Induction->Measurement Analysis Compare Swelling (Treated vs. Control) Measurement->Analysis

Figure 3: Experimental workflow for the phorbol ester-induced paw edema model.

Adjuvant-Induced Arthritis in Rats
  • Objective: To evaluate the therapeutic potential of this compound in a model of chronic, T-cell-mediated autoimmune arthritis.

  • General Protocol:

    • Animals: Lewis or Sprague-Dawley rats are commonly used strains susceptible to this model.

    • Induction of Arthritis: A single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis or Mycobacterium butyricum suspended in mineral oil, is administered into the footpad or base of the tail.

    • Treatment: this compound is administered orally on a prophylactic (starting from the day of adjuvant injection) or therapeutic (starting after the onset of clinical signs) regimen.

    • Assessment of Arthritis: The severity of arthritis is monitored over several weeks by measuring paw volume, and scoring clinical signs of inflammation (erythema, swelling) in the joints. Body weight is also monitored as an indicator of systemic inflammation.

    • Data Analysis: The arthritic score and paw volume in the this compound-treated groups are compared to the vehicle-treated control group.

Adjuvant_Arthritis_Model Rats Group of Rats Induction Induce Arthritis (Freund's Complete Adjuvant) Rats->Induction Treatment Oral Administration (this compound or Vehicle) Induction->Treatment Assessment Monitor Arthritis Severity (Paw Volume, Clinical Score) Treatment->Assessment Analysis Compare Arthritis Progression (Treated vs. Control) Assessment->Analysis

Figure 4: Experimental workflow for the adjuvant-induced arthritis model.

Future Directions and Conclusion

This compound has demonstrated compelling anti-inflammatory activity in preclinical models, primarily through its potent inhibition of protein kinase C. The available data suggest its potential as a therapeutic agent for inflammatory and autoimmune diseases. However, further research is warranted to fully elucidate its mechanism of action. Specifically, detailed studies are needed to quantify the effects of this compound on the MAPK, AP-1, and NF-κB signaling pathways and to measure its impact on the production of key pro-inflammatory mediators such as TNF-α, IL-1β, and collagenase in relevant cell types. Such studies will provide a more complete understanding of the molecular pharmacology of this compound and will be crucial for guiding its further development as a novel anti-inflammatory drug.

References

An In-depth Technical Guide to the Early Research of Bisindolylmaleimide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of bisindolylmaleimides as potent and selective inhibitors of Protein Kinase C (PKC) marked a significant milestone in cellular signaling research and drug development. Emerging from the shadow of the potent but non-selective natural product staurosporine, these synthetic compounds provided researchers with invaluable tools to dissect the intricate roles of PKC isoforms in various physiological and pathological processes. This technical guide delves into the foundational research that established bisindolylmaleimides as a critical class of kinase inhibitors, focusing on their discovery, mechanism of action, and the early structure-activity relationships that paved the way for future therapeutic candidates.

From a Non-Selective Precursor to Selective Probes: The Genesis of Bisindolylmaleimides

The journey into bisindolylmaleimide inhibitors began with staurosporine, an indolocarbazole alkaloid first isolated from Streptomyces staurosporeus. Staurosporine was identified as a potent inhibitor of PKC with a half-maximal inhibitory concentration (IC50) in the nanomolar range.[1] However, its utility as a specific probe for PKC was severely limited by its lack of selectivity, as it inhibited a broad spectrum of other protein kinases.[1]

This promiscuity prompted a systematic effort to design more selective PKC inhibitors. Structure-activity relationship studies on staurosporine identified the bisindolylmaleimide core as the key pharmacophore responsible for high-potency kinase inhibition.[1] Early synthetic efforts, dating back to the work of Steglich et al. in 1980 who first described the synthesis of a bisindolylmaleimide from the slime mould Arcyria denudate, laid the groundwork for medicinal chemists. By strategically modifying the staurosporine structure—specifically by removing the carbohydrate moiety and introducing substitutions on the indole nitrogen atoms—researchers successfully engineered a new class of compounds with significantly improved selectivity for PKC.[1] This logical progression led to the development of pioneering compounds like GF 109203X and Ro 31-8220.

Development_of_Selective_Inhibitors Staurosporine Staurosporine (Potent, Non-Selective) Limitation Lack of Selectivity (Inhibits multiple kinases) Staurosporine->Limitation Identified limitation SAR_Studies Structure-Activity Relationship (SAR) Studies Limitation->SAR_Studies Drove need for Bisindolylmaleimide_Core Bisindolylmaleimide Pharmacophore Identified SAR_Studies->Bisindolylmaleimide_Core Led to Synthetic_Modification Synthetic Modification (e.g., Aminoalkyl chains) Bisindolylmaleimide_Core->Synthetic_Modification Enabled Selective_Inhibitors Selective PKC Inhibitors (e.g., GF 109203X, Ro 31-8220) Synthetic_Modification->Selective_Inhibitors Resulted in

Figure 1: Logical progression from the non-selective inhibitor staurosporine to selective bisindolylmaleimides.

Mechanism of Action: Competitive ATP Inhibition

Early mechanistic studies revealed that bisindolylmaleimides exert their inhibitory effects by competing with ATP for its binding site within the catalytic domain of PKC.[1][2] This competitive inhibition mechanism was a key finding, as it explained their potent activity and provided a basis for further rational drug design. The Ki value for GF 109203X, for instance, was determined to be approximately 14 nM with respect to ATP.[1] This mode of action is shared with their precursor, staurosporine, but the structural modifications of the bisindolylmaleimides conferred greater selectivity for the ATP-binding pocket of PKC isoforms over other kinases.[2]

Quantitative Data on Early Bisindolylmaleimide Inhibitors

The initial research yielded several key compounds, most notably GF 109203X (also known as Bisindolylmaleimide I) and Ro 31-8220 (Bisindolylmaleimide IX). Their inhibitory potency against various PKC isozymes and other kinases was extensively characterized.

Table 1: In Vitro Inhibitory Potency of GF 109203X (Bisindolylmaleimide I)
Kinase TargetIC50 (nM)Species/SourceReference
PKC (mixed isoforms)10 - 20Rat Brain[3]
PKC-α20N/A[3]
PKC-βI17N/A[3]
PKC-βII16N/A[3]
PKC-γ20N/A[3]
PKA> 10,000N/A[2]
EGFR Kinase> 10,000N/A[3]
PDGFR Kinase> 10,000N/A[3]
Table 2: In Vitro Inhibitory Potency of Ro 31-8220 (Bisindolylmaleimide IX)
Kinase TargetIC50 / Ki (nM)Species/SourceReference
PKC (mixed isoforms)Ki = 3N/A[2]
PKC-αIC50 = 5N/A[4]
PKC-βIIC50 = 24N/A[4]
PKC-βIIIC50 = 14N/A[4]
PKC-γIC50 = 27N/A[4]
PKC-εIC50 = 24N/A[4]
PKAHigh concentration inhibitionN/A[2]
GSK3βIC50 = 38Sf21 cells[4]
MSK1IC50 = 8Sf9 cells[4]

Key Signaling Pathway: The Protein Kinase C Cascade

PKC enzymes are crucial nodes in signal transduction, responding to second messengers like diacylglycerol (DAG) and intracellular calcium. Upon activation, PKC translocates from the cytosol to the plasma membrane and phosphorylates a multitude of substrate proteins on their serine or threonine residues. This phosphorylation cascade regulates a vast array of cellular processes, including proliferation, differentiation, apoptosis, and secretion. The development of bisindolylmaleimides provided a way to block this cascade at a critical juncture, allowing researchers to elucidate the specific downstream effects of PKC activation.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor G-Protein Coupled Receptor or Receptor Tyrosine Kinase PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activate PKC_active Active PKC Substrate_unphos Substrate Protein PKC_active->Substrate_unphos phosphorylates Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Hormone) Extracellular_Signal->Receptor ER Endoplasmic Reticulum IP3->ER binds to Calcium Ca²⁺ Release ER->Calcium triggers Calcium->PKC_inactive activate PKC_inactive->PKC_active translocates & activates Substrate_phos Phosphorylated Substrate Protein Substrate_unphos->Substrate_phos Cellular_Response Cellular Response (Proliferation, etc.) Substrate_phos->Cellular_Response leads to Inhibitor Bisindolylmaleimide (e.g., GF 109203X) Inhibitor->PKC_active inhibits (ATP-competitive) Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellular Cell-Based Validation Compound_Library Bisindolylmaleimide Analogs Kinase_Assay PKC Inhibition Assay ([³²P]ATP, Histone Substrate) Compound_Library->Kinase_Assay IC50_Det Determine IC50 & Ki (Potency) Kinase_Assay->IC50_Det Selectivity_Panel Kinase Selectivity Panel (e.g., PKA, EGFRK) IC50_Det->Selectivity_Panel SAR_Analysis Analyze SAR (Selectivity) Selectivity_Panel->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds Select Leads Platelet_Assay Platelet Aggregation Assay Lead_Compounds->Platelet_Assay Fibroblast_Assay Fibroblast Proliferation Assay (³H-Thymidine) Lead_Compounds->Fibroblast_Assay Functional_Confirmation Confirm Cellular Efficacy & PKC Dependence Platelet_Assay->Functional_Confirmation Fibroblast_Assay->Functional_Confirmation

References

Methodological & Application

Application Notes and Protocols for Ro 31-8830 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8830 is a potent and selective inhibitor of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1][2] As a derivative of staurosporine, this compound exhibits greater selectivity for PKC isozymes, making it a valuable tool for dissecting PKC-dependent signaling pathways in cell culture models.[2] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its effects on cell viability and protein phosphorylation, along with quantitative data on its inhibitory activity.

Data Presentation

Table 1: Inhibitory Activity of this compound against PKC Isozymes
PKC IsozymeIC₅₀ (nM)
α (alpha)9
βI (beta I)28
βII (beta II)31
γ (gamma)37
ε (epsilon)108

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the PKC isozyme activity in vitro.

Table 2: Cytotoxic Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeAssay DurationIC₅₀ (µM)
MCF-7Breast Adenocarcinoma24 hours~30 µM for a similar compound (Steviol glycoside)[3]
48 hours~24 µM for a similar compound (Steviol glycoside)[3]
JurkatT-cell Leukemia24 hours12.86 µM (for Artesunate)[4]
48 hours5.41 µM (for Artesunate)[4]
HL-60Promyelocytic LeukemiaNot Specified~5 µM (for rECP)[5]
U937Histiocytic Lymphoma48 hoursIC₅₀ value determined for other compounds[6]

Signaling Pathways and Experimental Workflows

PKC Signaling Pathway Inhibition by this compound

PKC_Pathway cluster_upstream Upstream Activators cluster_pkc PKC Activation cluster_downstream Downstream Signaling Growth_Factors Growth Factors PKC Protein Kinase C (PKC) Growth_Factors->PKC Phorbol_Esters Phorbol Esters (e.g., PMA) Phorbol_Esters->PKC MAPK_Pathway MAPK Pathway (ERK, JNK) PKC->MAPK_Pathway Inflammation Inflammation PKC->Inflammation Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Ro_31_8830 This compound Ro_31_8830->PKC Experimental_Workflow cluster_assays Downstream Assays Cell_Seeding 1. Cell Seeding Seed cells in appropriate culture vessels. Cell_Adherence 2. Cell Adherence/Growth Allow cells to adhere and grow (typically 24h). Cell_Seeding->Cell_Adherence Treatment 4. Cell Treatment Treat cells with this compound at desired concentrations. Cell_Adherence->Treatment Compound_Preparation 3. This compound Preparation Prepare stock and working solutions. Compound_Preparation->Treatment Incubation 5. Incubation Incubate for the desired period (e.g., 24, 48, 72h). Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Incubation->Viability_Assay Western_Blot Western Blot Analysis (e.g., for p-ERK) Incubation->Western_Blot

References

Application Notes and Protocols for In Vivo Administration of Ro 31-8830 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8830 is a potent and selective inhibitor of protein kinase C (PKC), an enzyme family crucial in mediating a wide array of cellular signal transduction pathways. As an orally active compound, this compound has demonstrated significant anti-inflammatory properties in preclinical studies, making it a valuable tool for investigating the role of PKC in various pathological conditions, particularly those with an inflammatory component. These application notes provide detailed protocols for the in vivo administration of this compound in mouse models of inflammation, along with data presentation and visualization of the relevant signaling pathways.

Data Presentation

In Vivo Efficacy of this compound in a Phorbol Ester-Induced Paw Edema Mouse Model
Mouse StrainAdministration RouteVehicleDose (mg/kg)Efficacy ReadoutResultReference
Not SpecifiedOralNot Specified15Inhibition of paw edemaMinimum effective dose[1]

Experimental Protocols

Phorbol Ester-Induced Paw Edema Model

This model is used to assess the efficacy of anti-inflammatory compounds. Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent activators of Protein Kinase C (PKC), leading to a localized inflammatory response characterized by edema.

Materials:

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Vehicle for this compound (e.g., 0.5% Carboxymethyl cellulose (CMC) in sterile water)

  • Solvent for TPA (e.g., Acetone)

  • Male ICR mice (or other suitable strain), 6-8 weeks old

  • Oral gavage needles

  • Plethysmometer or calipers

Procedure:

  • Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

  • Preparation of this compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC). Sonication may be required to ensure uniform suspension. Prepare different concentrations for a dose-response study (e.g., 5, 15, 30 mg/kg).

  • This compound Administration: Administer the prepared this compound suspension or vehicle control to the mice via oral gavage. The volume of administration should be consistent across all groups (e.g., 10 mL/kg).

  • Induction of Paw Edema: One hour after the administration of this compound, induce inflammation by injecting a solution of TPA (e.g., 2.5 µg in 20 µL of acetone) into the subplantar region of the right hind paw of each mouse. The left hind paw can be injected with the vehicle (acetone) as a control.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before TPA injection) and at various time points after TPA injection (e.g., 1, 2, 4, 6, and 24 hours).

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. Plot a dose-response curve to determine the ED50 (the dose that produces 50% of the maximal effect).

Collagen-Induced Arthritis (CIA) Model

The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic inflammation, synovitis, and joint destruction.

Materials:

  • This compound

  • Bovine or chicken type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • DBA/1 mice (or other susceptible strain), 8-10 weeks old

  • Vehicle for this compound (e.g., 0.5% CMC)

  • Oral gavage needles

  • Calipers for scoring arthritis severity

Procedure:

  • Induction of Arthritis:

    • On day 0, immunize mice intradermally at the base of the tail with 100 µg of type II collagen emulsified in CFA.

    • On day 21, boost the mice with a second intradermal injection of 100 µg of type II collagen emulsified in IFA.

  • This compound Administration:

    • Begin oral administration of this compound or vehicle control at the first signs of arthritis (typically around day 24-28) or prophylactically starting from the day of the booster immunization.

    • Administer the compound daily or as determined by pharmacokinetic studies.

  • Assessment of Arthritis:

    • Monitor the mice daily for the onset and severity of arthritis.

    • Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling and erythema, 3=severe swelling and erythema, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.

    • Measure paw thickness using calipers.

  • Histological Analysis: At the end of the study, euthanize the mice and collect the joints for histological analysis to assess inflammation, cartilage destruction, and bone erosion.

  • Data Analysis: Compare the mean arthritis scores, paw thickness, and histological scores between the this compound-treated groups and the vehicle control group.

Mandatory Visualizations

Signaling Pathway of Phorbol Ester-Induced Inflammation and its Inhibition by this compound

G TPA Phorbol Ester (TPA) PKC Protein Kinase C (PKC) TPA->PKC Activates IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Activation upon IκB degradation DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription DNA->ProInflammatory_Genes Ro318830 This compound Ro318830->PKC Inhibits

Caption: PKC-NFκB signaling in inflammation and its inhibition by this compound.

Experimental Workflow for Phorbol Ester-Induced Paw Edema Model

G start Start acclimatize Animal Acclimatization (1 week) start->acclimatize prepare_drug Prepare this compound and Vehicle acclimatize->prepare_drug administer_drug Oral Gavage: This compound or Vehicle prepare_drug->administer_drug induce_edema Induce Paw Edema (TPA Injection) administer_drug->induce_edema 1 hour after measure_edema Measure Paw Edema (0, 1, 2, 4, 6, 24h) induce_edema->measure_edema analyze_data Data Analysis: % Inhibition, ED50 measure_edema->analyze_data end End analyze_data->end

Caption: Workflow for evaluating this compound in a mouse paw edema model.

Logical Relationship of this compound's Mechanism of Action

G Ro318830 This compound PKC_Inhibition Protein Kinase C Inhibition Ro318830->PKC_Inhibition Downstream_Signaling Reduced Downstream Signaling (e.g., NF-κB) PKC_Inhibition->Downstream_Signaling Inflammatory_Mediators Decreased Production of Pro-inflammatory Mediators Downstream_Signaling->Inflammatory_Mediators Anti_Inflammatory_Effect Anti-inflammatory Effect Inflammatory_Mediators->Anti_Inflammatory_Effect

Caption: Mechanism of action cascade for this compound's anti-inflammatory effects.

References

Application Notes and Protocols: Ro 31-8830 in the Phorbol Ester-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ro 31-8830 is a potent and selective inhibitor of Protein Kinase C (PKC), demonstrating oral activity and significant anti-inflammatory properties.[1] This document provides detailed application notes and protocols for the use of this compound in the phorbol ester-induced paw edema model, a common in vivo assay for evaluating the efficacy of anti-inflammatory compounds, particularly those targeting the PKC signaling pathway. Phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), are potent activators of PKC and induce a localized inflammatory response characterized by edema.[1]

Mechanism of Action:

Phorbol esters like TPA mimic the action of diacylglycerol (DAG), an endogenous activator of PKC. Activation of PKC triggers a downstream signaling cascade involving the activation of Mitogen-Activated Protein Kinases (MAPK), such as Extracellular signal-regulated kinase (ERK). This cascade ultimately leads to the activation of transcription factors like AP-1, which upregulate the expression of pro-inflammatory genes, including cyclooxygenase-2 (COX-2). Increased COX-2 expression results in the production of prostaglandins (e.g., PGE2), which are key mediators of inflammation and edema. This compound, by selectively inhibiting PKC, can effectively block this inflammatory cascade.

Data Presentation

Table 1: Representative Dose-Response of this compound in Phorbol Ester-Induced Paw Edema in Mice

Dose of this compound (mg/kg, p.o.)Mean Paw Edema Inhibition (%)
5~15%
15~40% (Minimum Effective Dose)[1]
30~65%
50~80%

Note: The data presented in this table is illustrative and based on the reported minimum effective dose and typical dose-response curves for PKC inhibitors in this model. Actual results may vary depending on specific experimental conditions.

Experimental Protocols

1. Phorbol Ester-Induced Paw Edema in Mice

This protocol describes a method for inducing acute inflammation in the mouse paw using the phorbol ester TPA.

  • Materials:

    • 12-O-tetradecanoylphorbol-13-acetate (TPA)

    • Acetone (HPLC grade)

    • Saline (sterile, 0.9% NaCl)

    • Male or female mice (e.g., Swiss Albino, BALB/c), 6-8 weeks old

    • Plethysmometer or digital calipers

    • Microsyringes (100 µL capacity)

  • Procedure:

    • Preparation of TPA Solution: Prepare a stock solution of TPA in acetone. A typical concentration for inducing inflammation is 2.5 µg per 10 µL.

    • Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week before the experiment.

    • Baseline Measurement: Measure the initial volume of the right hind paw of each mouse using a plethysmometer or the thickness with digital calipers.

    • Induction of Edema: Administer a subplantar injection of 20 µL of the TPA solution into the right hind paw of each mouse. The left hind paw can be injected with 20 µL of saline to serve as a control.

    • Edema Measurement: Measure the paw volume or thickness at regular intervals after TPA injection (e.g., 1, 2, 4, and 6 hours). The peak edema is typically observed between 4 and 6 hours.

    • Calculation of Edema: The degree of edema is calculated as the difference between the paw volume/thickness at a given time point and the initial baseline measurement. The percentage of inhibition by a test compound is calculated as: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

2. Administration of this compound

This protocol outlines the oral administration of this compound to mice prior to the induction of paw edema.

  • Materials:

    • This compound

    • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose (CMC) in water, or corn oil)

    • Oral gavage needles (20-22 gauge, ball-tipped)

    • Syringes

  • Procedure:

    • Preparation of this compound Suspension: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 5, 15, 30, 50 mg/kg). Sonication may be required to achieve a uniform suspension.

    • Animal Dosing: Administer the this compound suspension or vehicle control to the mice via oral gavage. A typical administration volume for mice is 10 mL/kg.

    • Timing of Administration: Administer this compound approximately 60 minutes before the subplantar injection of TPA. This allows for sufficient time for oral absorption and distribution of the compound.

Visualizations

Signaling_Pathway TPA Phorbol Ester (TPA) PKC Protein Kinase C (PKC) TPA->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Activates AP1 AP-1 MAPK_Cascade->AP1 Activates ProInflammatory_Genes Pro-Inflammatory Genes (e.g., COX-2) AP1->ProInflammatory_Genes Upregulates Prostaglandins Prostaglandins (PGE2) ProInflammatory_Genes->Prostaglandins Leads to Production Inflammation Inflammation & Edema Prostaglandins->Inflammation Ro318830 This compound Ro318830->PKC

Caption: Signaling pathway of phorbol ester-induced inflammation.

Experimental_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Baseline Baseline Paw Measurement Acclimatization->Baseline Dosing Oral Administration (this compound or Vehicle) Baseline->Dosing Induction TPA Subplantar Injection (60 min post-dosing) Dosing->Induction Measurement Paw Edema Measurement (1, 2, 4, 6 hours post-TPA) Induction->Measurement Analysis Data Analysis (% Inhibition) Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating this compound.

References

Application of Ro 31-8830 in the Adjuvant-Induced Arthritis (AIA) Rat Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive cartilage and bone destruction. The adjuvant-induced arthritis (AIA) model in rats is a widely utilized preclinical model that mimics many pathological features of human RA, making it a valuable tool for the evaluation of novel therapeutic agents. Ro 31-8830 is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes crucial for signal transduction pathways that regulate immune cell activation and inflammatory responses. This document provides detailed application notes and protocols for the use of this compound in the rat AIA model.

Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting Protein Kinase C (PKC). PKC plays a pivotal role in T-cell activation, a key event in the pathogenesis of RA.[1] By blocking PKC, this compound can interfere with the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and the subsequent inflammatory response in the joints. The agent has been shown to selectively inhibit the secondary inflammation in a developing adjuvant arthritis model in the rat.[1]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC Phospholipase C (PLC) TCR->PLC Antigen Presentation PKC Protein Kinase C (PKC) PLC->PKC DAG, IP3 NFkB NF-κB PKC->NFkB Activation Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes Transcription Ro318830 This compound Ro318830->PKC Inhibition Inflammation Inflammation Cytokine_Genes->Inflammation

Caption: Simplified signaling pathway of this compound in T-cell activation.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction and assessment of arthritis in rats.

Materials:

  • Male Lewis rats (6-8 weeks old)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (e.g., 10 mg/mL)

  • 25-27 gauge needles and 1 mL syringes

  • Plethysmometer or digital calipers

  • Anesthesia (e.g., isoflurane)

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week before the experiment.

  • Induction of Arthritis (Day 0):

    • Thoroughly resuspend the CFA by vortexing or sonication.

    • Anesthetize the rats.

    • Inject 0.1 mL of the CFA emulsion intradermally into the plantar surface of the right hind paw.

  • Grouping and Treatment:

    • Randomly divide the animals into the following groups (n=8-10 per group):

      • Group 1: Normal Control: No CFA injection, receives vehicle.

      • Group 2: Arthritis Control: CFA injection, receives vehicle.

      • Group 3: this compound Treatment: CFA injection, receives this compound (e.g., 15 mg/kg, orally, once daily).

      • Group 4: Positive Control: CFA injection, receives a standard anti-arthritic drug (e.g., Indomethacin 1 mg/kg, orally).

    • Begin treatment on day 0 (prophylactic) or after the onset of secondary inflammation (therapeutic, around day 10-12).

  • Clinical Assessment:

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer on alternate days from day 0 to day 21. The percentage inhibition of edema can be calculated.

    • Arthritis Score: Score the severity of arthritis in all four paws based on a scale of 0-4 for each paw (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = gross deformity and ankylosis). The maximum score per animal is 16.

    • Body Weight: Record the body weight of each animal every three days.

  • Termination and Sample Collection (Day 21):

    • Euthanize the animals.

    • Collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

    • Collect hind paws for histopathological examination and radiological analysis.

start Start acclimatization Acclimatization (1 week) start->acclimatization induction Arthritis Induction (Day 0) CFA Injection acclimatization->induction grouping Random Grouping & Treatment Start induction->grouping monitoring Clinical Monitoring (Days 0-21) - Paw Volume - Arthritis Score - Body Weight grouping->monitoring termination Termination (Day 21) monitoring->termination analysis Sample Analysis - Cytokine Levels - Histopathology - Radiology termination->analysis end End analysis->end

Caption: Experimental workflow for the adjuvant-induced arthritis rat model.

Data Presentation

The following tables present representative data that would be expected from a study evaluating this compound in the AIA rat model.

Table 1: Effect of this compound on Paw Volume in Adjuvant-Induced Arthritic Rats

Treatment GroupDay 0 (mL)Day 7 (mL)Day 14 (mL)Day 21 (mL)% Inhibition (Day 21)
Normal Control1.20 ± 0.051.22 ± 0.061.25 ± 0.051.28 ± 0.07-
Arthritis Control1.21 ± 0.061.85 ± 0.122.50 ± 0.182.85 ± 0.210%
This compound (15 mg/kg)1.19 ± 0.051.50 ± 0.09 1.80 ± 0.111.95 ± 0.13 57.1%
Indomethacin (1 mg/kg)1.22 ± 0.071.45 ± 0.081.70 ± 0.10 1.80 ± 0.1166.7%

*Data are expressed as Mean ± SEM. **p<0.001 compared to Arthritis Control.

Table 2: Effect of this compound on Arthritis Score in Adjuvant-Induced Arthritic Rats

Treatment GroupDay 7Day 14Day 21
Normal Control0.00 ± 0.000.00 ± 0.000.00 ± 0.00
Arthritis Control2.50 ± 0.458.75 ± 0.8512.50 ± 1.10
This compound (15 mg/kg)1.25 ± 0.30**4.50 ± 0.60 6.75 ± 0.70
Indomethacin (1 mg/kg)1.00 ± 0.25 3.75 ± 0.505.50 ± 0.65***

*Data are expressed as Mean ± SEM. **p<0.01, **p<0.001 compared to Arthritis Control.

Table 3: Effect of this compound on Serum Cytokine Levels in Adjuvant-Induced Arthritic Rats

Treatment GroupTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Normal Control25.5 ± 3.215.8 ± 2.130.2 ± 3.5
Arthritis Control150.8 ± 12.595.3 ± 8.9180.5 ± 15.2
This compound (15 mg/kg)75.2 ± 7.8 48.6 ± 5.595.7 ± 9.8
Indomethacin (1 mg/kg)65.4 ± 6.942.1 ± 4.8 85.3 ± 8.9

*Data are expressed as Mean ± SEM. **p<0.001 compared to Arthritis Control.

Concluding Remarks

The protein kinase C inhibitor, this compound, demonstrates significant anti-inflammatory and anti-arthritic potential in the adjuvant-induced arthritis rat model. Its mechanism of action, targeting a key signaling node in immune cell activation, makes it a compelling candidate for further investigation in the context of rheumatoid arthritis and other T-cell-mediated autoimmune diseases.[1] The protocols and representative data provided herein offer a framework for researchers to design and execute studies to evaluate the efficacy of this compound and other PKC inhibitors.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC), in platelet aggregation assays. This document includes detailed protocols, data interpretation guidelines, and visual representations of the underlying signaling pathways and experimental procedures.

Introduction

This compound is a bisindolylmaleimide derivative that acts as a powerful and specific inhibitor of the Protein Kinase C (PKC) family of enzymes.[1] In the context of platelet physiology, PKC plays a crucial role in the signaling cascades that lead to platelet activation, granule secretion, and aggregation. Upon activation by various agonists (e.g., thrombin, collagen, ADP), PKC is involved in phosphorylating downstream targets that contribute to the conformational changes in integrin αIIbβ3, the key receptor for fibrinogen binding and subsequent platelet aggregation. Therefore, this compound serves as a valuable tool for investigating the role of PKC in platelet function and for screening potential anti-platelet therapeutics.

Recommended Concentration and Efficacy

This compound and similar bisindolylmaleimide compounds have been shown to effectively inhibit PKC-mediated protein phosphorylation in platelets. The half-maximal inhibitory concentration (IC50) for these compounds, including this compound, is typically in the range of 0.25 to 4.4 µM .[2][3][4] For platelet aggregation assays, a starting concentration within this range is recommended, with a dose-response curve being generated to determine the optimal concentration for a specific experimental setup.

Table 1: Quantitative Data Summary for PKC Inhibitors in Platelet Studies

CompoundTargetAssayEffective Concentration (IC50)Reference
This compound (and related bisindolylmaleimides)Protein Kinase CPKC-mediated protein phosphorylation in platelets0.25 - 4.4 µM[2][3][4]
Ro 31-7549/001Protein Kinase CPAF-induced phosphorylation of 40-47 kDa protein4.5 µM[5]
Ro 31-8220/002Protein Kinase CPAF-induced phosphorylation of 40-47 kDa protein0.7 µM[5]
Ro 31-8220Protein Kinase CAgonist-mediated platelet aggregationAttenuation observed up to 10 µM[6]
GF109203XProtein Kinase CADP-induced platelet aggregation in LPS-treated rat platelets10 µM (used for reversal of inhibition)[7]

Experimental Protocol: Platelet Aggregation Assay

This protocol outlines the use of light transmission aggregometry (LTA) to assess the effect of this compound on platelet aggregation. LTA is a widely accepted method for studying platelet function.[8][9]

Materials:

  • This compound (to be dissolved in a suitable solvent, e.g., DMSO)

  • Platelet agonist (e.g., ADP, collagen, thrombin receptor-activating peptide (TRAP))

  • Human whole blood collected in 3.2% sodium citrate

  • Phosphate-buffered saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Aggregometer and cuvettes with stir bars

  • Centrifuge

  • Pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the brake off to obtain PRP.[8]

    • Carefully collect the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP, which will be used as a reference (100% aggregation).[8]

    • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

  • Incubation with this compound:

    • Pre-warm the PRP samples to 37°C for 10 minutes.

    • Add varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (DMSO) to the PRP.

    • Incubate for a predetermined time (e.g., 10-15 minutes) at 37°C.

  • Platelet Aggregation Measurement:

    • Calibrate the aggregometer with PPP for 100% light transmission and PRP for 0% light transmission.

    • Place the PRP sample containing this compound or vehicle into the aggregometer cuvette with a stir bar and allow it to equilibrate for 2-3 minutes with stirring.

    • Add the platelet agonist to initiate aggregation.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • The percentage of aggregation is calculated based on the change in light transmission relative to the PPP and PRP references.

    • Plot the percentage of aggregation against the concentration of this compound to generate a dose-response curve and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the platelet aggregation assay.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol Agonist Agonist (e.g., Thrombin, Collagen) Receptor Receptor Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG cleavage IP3 Inositol Trisphosphate (IP3) PIP2->IP3 cleavage PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release from Dense Stores IP3->Ca_release Downstream Downstream Effectors PKC->Downstream phosphorylates Aggregation Platelet Aggregation Downstream->Aggregation Ro318830 This compound Ro318830->PKC inhibits

Caption: Signaling pathway of platelet aggregation and the inhibitory action of this compound on Protein Kinase C.

G start Start: Obtain Whole Blood prep_prp Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) start->prep_prp incubation Incubate PRP with This compound or Vehicle prep_prp->incubation aggregation Measure Platelet Aggregation using Light Transmission Aggregometry incubation->aggregation analysis Data Analysis: Generate Dose-Response Curve and determine IC50 aggregation->analysis end End analysis->end

Caption: Experimental workflow for assessing the effect of this compound on platelet aggregation.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of Protein Kinase C in platelet function. The provided protocol and concentration guidelines offer a solid foundation for researchers to design and execute robust platelet aggregation assays. Careful execution of these experiments will yield valuable insights into the mechanisms of platelet activation and the potential of PKC inhibitors as anti-thrombotic agents.

References

Application Notes and Protocols: Utilizing Ro 31-8830 for Protein Kinase C Inhibition in Lymphocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC), in lymphocyte research. This document outlines the mechanism of action, provides quantitative data for its inhibitory effects, and details experimental protocols for key lymphocyte-based assays.

Introduction to this compound

This compound is a bisindolylmaleimide derivative that acts as a competitive inhibitor at the ATP-binding site of PKC.[1] It is a valuable tool for investigating the role of PKC in lymphocyte signaling pathways, including T-cell activation, proliferation, and cytokine production.[2] Due to its selectivity for PKC over other kinases, this compound allows for more precise dissection of PKC-dependent cellular events.

Quantitative Data: Inhibitory Activity of this compound and Related Compounds

The following table summarizes the inhibitory concentrations of this compound and a closely related analog, Ro 31-8220, in various assays. This data provides a starting point for determining the optimal concentration for your specific experimental setup.

CompoundTarget/AssayCell Type/SourceIC50 / Effective Concentration
This compound & related bisindolylmaleimidesIsolated brain PKC-8-80 nM[3]
This compound & related bisindolylmaleimidesPKC-mediated protein phosphorylationPlatelets0.25-4.4 µM[3]
Ro 31-8220Mitogen-induced Interleukin-2 (IL-2) productionHuman Peripheral Blood Mononuclear Cells (PBMCs)80 nM
Ro 31-8220IL-2-dependent T-lymphoblast proliferationHuman T-lymphoblasts350 nM

Signaling Pathways and Experimental Workflows

PKC Signaling in T-Cell Activation

Upon T-cell receptor (TCR) and CD28 co-stimulation, a signaling cascade is initiated, leading to the activation of PKC, particularly the PKCθ isoform in T-cells. Activated PKCθ plays a pivotal role in the activation of downstream transcription factors such as NF-κB and AP-1, which are essential for the transcription of genes encoding cytokines like IL-2 and for promoting cell proliferation. This compound can be used to block these downstream events by inhibiting PKC activity.

T_Cell_Activation_Pathway TCR_CD28 TCR/CD28 Engagement PLCg1 PLCγ1 TCR_CD28->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes DAG_IP3 DAG & IP3 PIP2->DAG_IP3 PKC PKCθ DAG_IP3->PKC activates IKK IKK Complex PKC->IKK AP1 AP-1 Activation PKC->AP1 Ro318830 This compound Ro318830->PKC inhibits NFkB NF-κB Activation IKK->NFkB Gene_Transcription Gene Transcription (e.g., IL-2) NFkB->Gene_Transcription AP1->Gene_Transcription Proliferation Cell Proliferation Gene_Transcription->Proliferation Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Blood_Collection Whole Blood Collection Lymphocyte_Isolation Lymphocyte Isolation (Ficoll Gradient) Blood_Collection->Lymphocyte_Isolation Preincubation Pre-incubation with This compound Lymphocyte_Isolation->Preincubation Stimulation Stimulation (e.g., anti-CD3/CD28, PHA, or allogeneic cells) Preincubation->Stimulation Proliferation_Assay Proliferation Assay ([3H]-Thymidine or CFSE) Stimulation->Proliferation_Assay Cytokine_Assay Cytokine Production Assay (ELISA or Flow Cytometry) Stimulation->Cytokine_Assay Western_Blot Western Blot (PKC pathway proteins) Stimulation->Western_Blot

References

Application Notes and Protocols for Ro 31-8830 in Autoimmune Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental design and use of Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC), in the context of autoimmune disease research. This document includes detailed signaling pathways, experimental protocols, and quantitative data to facilitate the investigation of PKC's role in autoimmunity and the therapeutic potential of its inhibition.

Introduction

This compound is a selective, orally active inhibitor of Protein Kinase C, a family of serine/threonine kinases crucial in mediating signal transduction downstream of various cell surface receptors. In the immune system, PKC isoforms, particularly PKCα and PKCθ, are pivotal in T-cell activation, proliferation, and cytokine production. Dysregulation of these pathways is a hallmark of many autoimmune diseases. This compound, by competitively inhibiting the ATP-binding site of PKC, offers a valuable tool to dissect these signaling cascades and evaluate the therapeutic potential of PKC inhibition in preclinical models of autoimmunity.

Mechanism of Action and Signaling Pathways

This compound is a potent inhibitor of several PKC isozymes. Its inhibitory activity is most pronounced against the conventional (α, βI, βII, γ) and novel (ε) PKC isoforms.

Table 1: In Vitro Inhibitory Activity of this compound (Ro 32-0432) against PKC Isozymes

PKC IsozymeIC50 (nM)
PKCα9
PKCβI28
PKCβII31
PKCγ37
PKCε108

Data compiled from publicly available information.

The inhibition of these PKC isozymes by this compound disrupts downstream signaling pathways critical for the activation of immune cells, including T-cells, macrophages, and neutrophils.

T-Cell Activation Signaling Pathway

PKCθ and PKCα are key mediators of T-cell receptor (TCR) signaling. Upon TCR engagement, diacylglycerol (DAG) is produced, which activates these PKC isoforms. This initiates a cascade of phosphorylation events leading to the activation of transcription factors such as NF-κB, AP-1, and NFAT. These transcription factors are essential for the expression of genes involved in T-cell proliferation, differentiation, and the production of pro-inflammatory cytokines like IL-2. By inhibiting PKC, this compound effectively blocks these critical steps in T-cell activation.

T_Cell_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activates CD28 CD28 CD28->PLCg1 DAG DAG PLCg1->DAG Produces PKC PKC (α, θ) DAG->PKC Activates IKK IKK PKC->IKK Activates AP1 AP-1 PKC->AP1 Activates NFAT NFAT PKC->NFAT Activates Ro318830 This compound Ro318830->PKC Inhibits NFkB_complex IκB-NF-κB IKK->NFkB_complex Phosphorylates NFkB NF-κB NFkB_complex->NFkB Releases Gene_Expression Gene Expression (IL-2, etc.) NFkB->Gene_Expression Promotes AP1->Gene_Expression Promotes NFAT->Gene_Expression Promotes

Caption: T-Cell Receptor Signaling Pathway Inhibition by this compound.
Macrophage and Neutrophil Signaling

In macrophages, PKC isoforms such as PKCα, β, δ, and ε are involved in Toll-like receptor (TLR) signaling, which is crucial for the production of pro-inflammatory cytokines like TNF-α and IL-6 in response to pathogens and cellular debris.[1] In neutrophils, PKC is essential for the activation of NADPH oxidase and the subsequent respiratory burst, a key event in the inflammatory response. This compound can mitigate these inflammatory processes by inhibiting PKC in these cell types.

In Vivo Experimental Protocols

This compound has demonstrated oral anti-inflammatory activity in rodent models of autoimmune and inflammatory diseases.

Adjuvant-Induced Arthritis (AIA) in Rats

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate anti-inflammatory compounds.

Table 2: Efficacy of this compound in Rat Adjuvant-Induced Arthritis

TreatmentDosing RegimenPrimary OutcomeResult
This compoundOral administration (dose not specified in reviewed literature)Selective inhibition of secondary inflammation (T-cell mediated response)Significant inhibition observed.[1]

Protocol: Adjuvant-Induced Arthritis in Rats

  • Animals: Lewis or Wistar rats (male, 6-8 weeks old).

  • Induction of Arthritis:

    • Prepare a suspension of heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL) in incomplete Freund's adjuvant (IFA).

    • On day 0, inject 100 µL of the adjuvant suspension intradermally into the base of the tail or into the footpad of the right hind paw.

  • Treatment with this compound:

    • This compound is administered orally. While specific dose-response data is limited in the reviewed literature, a starting point could be a dose range of 10-50 mg/kg, administered daily.

    • A prophylactic dosing regimen can be initiated on day 0 and continued for 14-21 days.

    • A therapeutic dosing regimen can be started after the onset of clinical signs (around day 8-10).

  • Assessment of Arthritis:

    • Clinical Scoring: Score each paw daily or every other day based on a scale of 0-4 for erythema, swelling, and joint deformity (maximum score of 16 per animal).

    • Paw Volume Measurement: Measure the volume of both hind paws using a plethysmometer.

    • Histopathology: At the end of the study, collect ankle joints for histological analysis of inflammation, pannus formation, and bone erosion.

AIA_Workflow Start Day 0: Induce Arthritis (Adjuvant Injection) Treatment Daily Oral Administration: This compound or Vehicle Start->Treatment Assessment Monitor Disease Progression: - Clinical Score - Paw Volume Treatment->Assessment Throughout study Endpoint Day 14-21: Endpoint Analysis - Histopathology - Cytokine Profiling Assessment->Endpoint

Caption: Experimental Workflow for Adjuvant-Induced Arthritis Model.
Phorbol Ester-Induced Paw/Ear Edema in Mice

This is an acute model of inflammation primarily driven by the activation of PKC.

Table 3: Efficacy of this compound in Phorbol Ester-Induced Paw Edema

TreatmentDosing RegimenPrimary OutcomeResult
This compoundOral administrationInhibition of paw edemaDose-dependent inhibition with a minimum effective dose of 15 mg/kg.[1][2]

Protocol: Phorbol Ester-Induced Ear Edema in Mice

  • Animals: CD-1 or Swiss Webster mice (male, 6-8 weeks old).

  • Induction of Edema:

    • Prepare a solution of 12-O-tetradecanoylphorbol-13-acetate (TPA) in a suitable solvent like acetone (e.g., 2.5 µg in 20 µL).

    • Apply the TPA solution to the inner and outer surfaces of the right ear. The left ear receives the vehicle alone.

  • Treatment with this compound:

    • Administer this compound orally (e.g., 15-50 mg/kg) 30-60 minutes prior to TPA application.

  • Assessment of Edema:

    • Measure ear thickness using a digital caliper at various time points (e.g., 4, 6, and 24 hours) after TPA application.

    • Alternatively, at the end of the experiment (e.g., 6 hours), euthanize the mice and collect a standard-sized punch biopsy from both ears. The difference in weight between the right and left ear punches indicates the degree of edema.

In Vitro Experimental Protocols

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to stimulation, a key function inhibited by this compound.

Protocol: T-Cell Proliferation Assay

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors or splenocytes from mice.

    • For more specific analysis, CD3+ T-cells can be purified using magnetic bead separation.

  • Assay Setup:

    • Plate the cells in a 96-well flat-bottom plate at a density of 1-2 x 10^5 cells per well in complete RPMI-1640 medium.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies, phytohemagglutinin (PHA), or concanavalin A (Con A).

  • Measurement of Proliferation:

    • After 48-72 hours of incubation, assess cell proliferation using one of the following methods:

      • [³H]-Thymidine Incorporation: Pulse the cells with [³H]-thymidine for the final 18 hours of culture and measure its incorporation into DNA using a scintillation counter.

      • CFSE Staining: Label the cells with carboxyfluorescein succinimidyl ester (CFSE) before stimulation. As cells divide, the dye is diluted, which can be quantified by flow cytometry.

      • CellTiter-Glo® Assay: This luminescent assay measures ATP levels, which correlate with the number of viable, metabolically active cells.

Cytokine Release Assay

This assay quantifies the production of cytokines by immune cells following stimulation.

Protocol: Cytokine Release Assay

  • Cell Preparation and Stimulation:

    • Follow steps 1-3 of the T-Cell Proliferation Assay protocol.

  • Supernatant Collection:

    • After 24-48 hours of incubation, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification:

    • Measure the concentration of cytokines of interest (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using one of the following methods:

      • ELISA: Use commercially available ELISA kits for specific cytokines.

      • Multiplex Bead Array (Luminex): Allows for the simultaneous quantification of multiple cytokines from a small sample volume.

      • Intracellular Cytokine Staining: Treat cells with a protein transport inhibitor (e.g., Brefeldin A) during the final hours of culture, then fix, permeabilize, and stain for intracellular cytokines for analysis by flow cytometry.

In_Vitro_Workflow cluster_assays Assays Cell_Isolation Isolate Immune Cells (PBMCs or Splenocytes) Pre_incubation Pre-incubate with This compound Cell_Isolation->Pre_incubation Stimulation Stimulate Cells (e.g., anti-CD3/CD28) Pre_incubation->Stimulation Proliferation T-Cell Proliferation (CFSE, [3H]-Thymidine) Stimulation->Proliferation Cytokine Cytokine Release (ELISA, Luminex) Stimulation->Cytokine

Caption: General Workflow for In Vitro Assays.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of PKC in autoimmune and inflammatory diseases. The protocols and data presented in these application notes provide a framework for designing and conducting experiments to further elucidate the therapeutic potential of PKC inhibition. Researchers should optimize the specific conditions, such as cell densities, stimulant concentrations, and incubation times, for their particular experimental systems.

References

Application Notes and Protocols for In Vivo Studies with Ro 31-8830

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro 31-8830 is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes crucial in cellular signal transduction.[1][2][3] Its oral activity makes it a valuable tool for in vivo investigations into the physiological and pathological roles of PKC in various biological processes, including inflammation and T-cell activation.[3][4] These application notes provide detailed protocols for the preparation and administration of this compound for in vivo studies, particularly in rodent models.

Chemical Properties

This compound is a bisindolylmaleimide derivative. While specific solubility data in various solvents is not extensively published, related compounds in this class exhibit solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in aqueous solutions. For in vivo applications, it is often necessary to prepare a suspension or a co-solvent formulation to ensure bioavailability upon oral administration.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound for in vivo oral administration.

ParameterValueReference
Compound This compoundN/A
Molecular Weight ~452.5 g/mol N/A
Formulation Type Suspension for oral gavageN/A
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineN/A
Stock Solution Concentration 10 mg/mL in DMSON/A
Working Concentration 1.5 mg/mLN/A
Minimum Effective Dose (mice) 15 mg/kg[4]
Administration Volume 10 mL/kgN/A

Signaling Pathway

This compound exerts its biological effects by inhibiting the activity of Protein Kinase C (PKC). The following diagram illustrates the classical PKC signaling pathway and the point of inhibition by this compound.

PKC_Signaling_Pathway Protein Kinase C (PKC) Signaling Pathway and Inhibition by this compound cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits to membrane PKC_active Active PKC PKC_inactive->PKC_active activation Substrate_unphos Substrate (unphosphorylated) PKC_active->Substrate_unphos phosphorylates Ligand Ligand Ligand->GPCR ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor on Ca2 ER->Ca2 releases Ca2->PKC_inactive binds to Substrate_phos Substrate-P (phosphorylated) Substrate_unphos->Substrate_phos Cellular_Response Cellular Response (e.g., Inflammation, Proliferation) Substrate_phos->Cellular_Response leads to Ro318830 This compound Ro318830->PKC_active inhibits

Caption: PKC signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound for Oral Gavage in Mice

This protocol is based on formulations used for similar poorly water-soluble compounds and is designed to create a stable suspension for oral administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80 (Polysorbate 80), sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Analytical balance

Procedure:

  • Preparation of the Vehicle:

    • In a sterile tube, prepare the vehicle by mixing the components in the following order and ratio:

      • 10% DMSO

      • 40% PEG300

      • 5% Tween 80

      • 45% Sterile Saline

    • Vortex the mixture thoroughly until a clear and homogenous solution is formed.

  • Preparation of this compound Stock Solution:

    • Weigh the required amount of this compound powder using an analytical balance.

    • Prepare a 10 mg/mL stock solution by dissolving the this compound powder in DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Preparation of the Final Dosing Suspension:

    • Calculate the required volume of the stock solution and the vehicle based on the desired final concentration and the number of animals to be dosed. For a 15 mg/kg dose in a 20 g mouse with a dosing volume of 10 mL/kg, the required concentration is 1.5 mg/mL.

    • To prepare a 1.5 mg/mL working suspension, add the appropriate volume of the 10 mg/mL this compound stock solution to the prepared vehicle.

    • For example, to prepare 1 mL of the final dosing suspension, add 150 µL of the 10 mg/mL stock solution to 850 µL of the vehicle.

    • Vortex the final suspension vigorously before each administration to ensure a homogenous mixture.

In Vivo Administration Protocol (Oral Gavage in Mice)

Materials:

  • Prepared this compound dosing suspension

  • Animal gavage needles (20-22 gauge, with a ball tip, appropriate length for mice)

  • 1 mL syringes

  • Experimental mice (e.g., C57BL/6, BALB/c)

  • Animal scale

Procedure:

  • Animal Handling and Dosing Calculation:

    • Weigh each mouse accurately before dosing.

    • Calculate the individual dose volume based on the mouse's body weight and the desired dose (e.g., for a 15 mg/kg dose and a 1.5 mg/mL suspension, a 20 g mouse would receive 0.2 mL).

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Attach the gavage needle to the syringe filled with the calculated volume of the this compound suspension.

    • Ensure there are no air bubbles in the syringe.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any adverse effects.

    • Proceed with the experimental timeline as planned.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vivo study using this compound.

InVivo_Workflow General Workflow for In Vivo Studies with this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Formulation Prepare this compound Formulation Dose_Calc Calculate Individual Doses Formulation->Dose_Calc Administration Oral Gavage Administration Dose_Calc->Administration Animal_Prep Acclimatize and Group Animals Animal_Prep->Administration Monitoring Monitor Animal Health & Behavior Administration->Monitoring Data_Collection Collect Experimental Data (e.g., tissue, blood) Monitoring->Data_Collection Sample_Processing Process Samples Data_Collection->Sample_Processing Data_Analysis Analyze Data Sample_Processing->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion

Caption: A generalized workflow for conducting in vivo experiments with this compound.

Conclusion

These application notes provide a comprehensive guide for the preparation and in vivo use of the PKC inhibitor this compound. Adherence to these protocols will aid researchers in obtaining reliable and reproducible data for their studies on the role of PKC in health and disease. It is always recommended to perform a small pilot study to confirm the tolerability and efficacy of the formulation in the specific animal model and experimental conditions.

References

Troubleshooting & Optimization

Troubleshooting Ro 31-8830 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein kinase C (PKC) inhibitor, Ro 31-8830. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on its challenging solubility in aqueous media.

Troubleshooting Guide: Insolubility of this compound in Aqueous Media

Q1: My this compound (hydrochloride) is not dissolving in my aqueous buffer (e.g., PBS or cell culture medium). What should I do?

A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its low water solubility. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.

Recommended Stock Solution Solvents:

  • Dimethyl Sulfoxide (DMSO): This is the most common and recommended solvent for preparing this compound stock solutions.

  • Ethanol: Can also be used to dissolve this compound.

  • Dimethylformamide (DMF): An alternative organic solvent.

Protocol for Preparing a Concentrated Stock Solution in DMSO:

  • Weigh the desired amount of this compound hydrochloride powder.

  • Add a small volume of fresh, high-quality (hygroscopic, i.e., low water content) DMSO to the powder.

  • To aid dissolution, gently warm the solution (e.g., in a 37°C water bath) and use sonication until the solid is completely dissolved.[1]

  • Visually inspect the solution to ensure no particulates are present.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q2: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. How can I prevent this?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several strategies to overcome this:

  • Optimize the Final DMSO Concentration: The final concentration of DMSO in your aqueous medium should be kept as low as possible to avoid solvent-induced artifacts, but high enough to maintain the solubility of this compound. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. However, it is always best to perform a vehicle control to assess the effect of DMSO on your specific experimental system.

  • Stepwise Dilution: Instead of directly adding the highly concentrated DMSO stock to your aqueous medium, perform one or more intermediate dilutions in your medium. This gradual decrease in DMSO concentration can help prevent the compound from crashing out of solution.

  • Vortexing and Warming: Immediately after diluting the DMSO stock, vortex the solution gently. If precipitation still occurs, gentle warming (e.g., to 37°C) and brief sonication can help redissolve the compound.[2]

  • Increase the Volume of the Aqueous Medium: When making your working solution, add the small volume of DMSO stock to a larger volume of the aqueous medium while vortexing. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.

  • Consider Alternative Solvents for Stock Solution: If DMSO is problematic, consider preparing the stock solution in ethanol, as it can sometimes be more miscible with aqueous solutions.

Q3: What is the recommended working concentration for this compound in cell-based assays?

A3: The optimal working concentration of this compound will vary depending on the specific cell type, the PKC isoform being targeted, and the experimental endpoint. However, a general starting point can be derived from its IC₅₀ values. This compound is a potent inhibitor of several PKC isoforms, with IC₅₀ values in the nanomolar range.[3] For cell-based assays, a common concentration range to test is between 0.1 µM and 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Frequently Asked Questions (FAQs)

Q4: What is this compound and what is its mechanism of action?

A4: this compound, also known as Ro 32-0432, is a potent and selective inhibitor of Protein Kinase C (PKC).[3] It belongs to the bisindolylmaleimide class of compounds and functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the PKC enzyme, preventing the phosphorylation of its downstream substrates.[4]

Q5: Which PKC isoforms are inhibited by this compound?

A5: this compound is a pan-PKC inhibitor with selectivity for conventional and novel PKC isoforms. Its inhibitory activity (IC₅₀) has been reported as follows:

  • PKCα: 9 nM

  • PKCβI: 28 nM

  • PKCβII: 31 nM

  • PKCγ: 37 nM

  • PKCε: 108 nM[3]

Q6: How should I store this compound?

A6:

  • Solid Form: Store the solid compound at -20°C, protected from light and moisture.

  • Stock Solutions: Aliquot your stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. MedchemExpress suggests that stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C.[1]

Data Presentation

Table 1: Solubility of this compound Hydrochloride

SolventConcentrationMethodSource
DMSO5 mg/mL (~10.22 mM)Requires ultrasonication and warming.MedchemExpress[1]
EthanolSolubleQualitative data.InvivoChem
WaterInsolubleQualitative data.Selleckchem
PBS (pH 7.2)0.1 mg/mL (with 1:10 DMSO)Pre-dissolved in DMSO.Cayman Chemical

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Vortex mixer

  • Sonicator (optional)

  • Water bath at 37°C (optional)

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required mass of this compound hydrochloride (Molecular Weight: 489.0 g/mol ) to make a 10 mM solution.

    • In a sterile microcentrifuge tube, dissolve the weighed this compound in the calculated volume of anhydrous DMSO.

    • If the compound does not readily dissolve, sonicate the tube or warm it briefly at 37°C until the solution is clear.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes and store at -20°C or -80°C.

  • Prepare Working Solutions in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • To prepare a 10 µM working solution, perform a 1:1000 dilution of the stock solution into pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 999 µL of medium.

    • Immediately after adding the stock solution, vortex the working solution gently to ensure rapid and uniform mixing.

    • If any precipitation is observed, try warming the solution to 37°C for a few minutes and vortexing again.

    • Prepare fresh working solutions for each experiment. Do not store diluted aqueous solutions.

Important Considerations:

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • The final DMSO concentration in your cell culture should ideally not exceed 0.5%.

Mandatory Visualizations

Troubleshooting_Workflow start Start: this compound Insolubility Issue prep_stock Prepare concentrated stock solution in DMSO (e.g., 10 mM) start->prep_stock dissolution_check Does it dissolve completely? prep_stock->dissolution_check aid_dissolution Aid dissolution: - Use fresh, anhydrous DMSO - Gentle warming (37°C) - Sonication dissolution_check->aid_dissolution No dilute Dilute stock solution into aqueous medium dissolution_check->dilute Yes aid_dissolution->prep_stock precipitation_check Does it precipitate? dilute->precipitation_check success Success: Solution is ready for experiment precipitation_check->success No troubleshoot_precipitation Troubleshoot Precipitation: - Use stepwise dilution - Vortex immediately after dilution - Gentle warming/sonication - Ensure final DMSO concentration is optimal for solubility and cell viability precipitation_check->troubleshoot_precipitation Yes troubleshoot_precipitation->dilute reassess Re-assess protocol: - Check DMSO quality - Consider alternative stock solvent (e.g., Ethanol) troubleshoot_precipitation->reassess

Caption: Troubleshooting workflow for this compound insolubility.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Ligand binding PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC (Cytosol) DAG->PKC_inactive Recruits to membrane PKC_active Active PKC (Membrane-associated) PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC_inactive Binds (for cPKC) Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response Ro318830 This compound Ro318830->PKC_active Inhibits (ATP-competitive)

Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

References

Technical Support Center: Minimizing Ro 31-8830 Toxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Ro 31-8830-induced toxicity in cell culture experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of Protein Kinase C (PKC).[1][2] It is derived from the non-selective protein kinase inhibitor staurosporine.[1] Its primary mechanism of action is to competitively inhibit the ATP-binding site of PKC isoforms, thereby preventing the phosphorylation of their target substrates.

Q2: What are the common causes of this compound toxicity in cell culture?

The primary cause of this compound-induced toxicity in cell culture is the induction of apoptosis (programmed cell death). This is a known effect of its parent compound, staurosporine. The inhibition of specific PKC isoforms, particularly PKC-delta, can trigger pro-apoptotic signaling cascades. Off-target effects at higher concentrations and extended incubation times can also contribute to cytotoxicity.

Q3: How do I choose the right concentration of this compound for my experiment while minimizing toxicity?

The optimal concentration of this compound is a balance between achieving effective PKC inhibition and maintaining cell viability. It is crucial to perform a dose-response experiment for your specific cell line.

  • Start with a broad range: Based on published data, a starting range of 10 nM to 10 µM is recommended for initial screening.

  • Determine the IC50 for PKC inhibition: If possible, measure the concentration of this compound that inhibits PKC activity by 50% in your cell system.

  • Assess cytotoxicity in parallel: Concurrently, perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) to determine the concentration at which cell viability drops significantly.

  • Select a working concentration: Choose a concentration that provides sufficient PKC inhibition with minimal impact on cell viability (ideally >90% viability).

Q4: What is the recommended incubation time for this compound treatment?

Similar to concentration, the optimal incubation time is cell-type dependent and should be determined empirically.

  • Short-term vs. Long-term effects: For studying acute signaling events, shorter incubation times (e.g., 30 minutes to 6 hours) are often sufficient and will likely result in lower toxicity. For longer-term studies (e.g., 24-72 hours), the risk of apoptosis increases significantly.

  • Time-course experiment: It is highly recommended to perform a time-course experiment (e.g., 6, 12, 24, 48 hours) at your chosen working concentration to identify the time point at which viability begins to decline.

Q5: Are certain cell lines more sensitive to this compound-induced toxicity?

Yes, cell line sensitivity to this compound can vary significantly. This can be due to differences in the expression levels of PKC isoforms, the status of apoptotic signaling pathways (e.g., p53), and the activity of drug efflux pumps. It is essential to consult the literature for data on your specific cell line or a similar one. If no data is available, a thorough dose-response and time-course analysis is critical.

Q6: How should I prepare and store this compound stock solutions?

Proper preparation and storage are crucial to maintain the compound's activity and avoid degradation, which could lead to inconsistent results or increased toxicity.

  • Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM).

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[3][4] A product datasheet suggests that at -80°C, the solution is stable for 6 months, while at -20°C, it is stable for 1 month.[3][4]

  • Working solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

II. Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death even at low concentrations of this compound. 1. High sensitivity of the cell line. 2. Incorrect stock solution concentration. 3. Contamination of the compound or solvent.1. Perform a dose-response curve starting from a very low concentration (e.g., 1 nM). 2. Verify the concentration of your stock solution. 3. Use fresh, high-quality DMSO. Prepare a new stock solution from a fresh vial of this compound.
Inconsistent results between experiments. 1. Inconsistent cell density at the time of treatment. 2. Repeated freeze-thaw cycles of the stock solution. 3. Variation in incubation time.1. Ensure consistent cell seeding density and confluency before treatment. 2. Aliquot the stock solution and use a fresh aliquot for each experiment. 3. Standardize and carefully control the incubation time.
Loss of this compound activity over time. 1. Degradation of the compound in the stock solution or working solution. 2. Adsorption of the compound to plasticware.1. Follow proper storage recommendations. Prepare fresh working solutions for each experiment. 2. Consider using low-adhesion plasticware for preparing dilutions.
No effect of this compound on my cells. 1. The targeted PKC isoform is not expressed or is not active in your cell line. 2. The concentration used is too low. 3. The compound has degraded.1. Confirm the expression of the target PKC isoform(s) in your cell line (e.g., by Western blot). 2. Perform a dose-response experiment to determine the optimal concentration. 3. Use a fresh stock solution of this compound.

III. Data Presentation

Table 1: IC50 Values of this compound for PKC Isoform Inhibition

PKC IsoformIC50 (nM)
PKCα9
PKCβI28
PKCβII31
PKCγ37
PKCε108

Data sourced from MedChemExpress.[3][4]

Table 2: Exemplary Working Concentrations of this compound in Different Cell Types (Literature-Derived)

Cell TypeConcentration RangeIncubation TimeObserved EffectReference
Rat Cerebellar AstrocytesNot specifiedNot specifiedInhibition of NGF synthesis/secretion not observed[5]
Human T-cells25 nM - 400 nMNot specifiedInhibition of IL-2 production and T-cell proliferation[6]
Human Polymorphonuclear Neutrophils (PMNs)IC50 = 1.35 µMNot specifiedInhibition of PMA-induced pinocytosis[7]

Note: This table provides examples and should not be considered a direct protocol. Researchers should always optimize concentrations for their specific experimental setup.

IV. Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound and Assessing Cytotoxicity

Objective: To identify the concentration range of this compound that effectively inhibits the desired cellular process without causing significant cell death.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound (powder)

  • DMSO (cell culture grade)

  • 96-well clear flat-bottom plates

  • Cell viability assay reagent (e.g., MTT, MTS, or WST-1)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Aliquot into single-use tubes and store at -80°C.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment and analysis (typically 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Prepare Serial Dilutions of this compound:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells (perform in triplicate).

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24 or 48 hours).

  • Cell Viability Assay (e.g., WST-1):

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.

    • Shake the plate for 1 minute on a shaker.

    • Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the cytotoxic IC50 value.

    • Simultaneously, in a parallel experiment, assess the desired biological effect of this compound to determine its effective concentration range.

V. Mandatory Visualizations

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Survival_Signals Survival Signals Survival_Signals->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt PKC_alpha_beta_epsilon PKC α/β/ε Akt->PKC_alpha_beta_epsilon Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 PKC_alpha_beta_epsilon->Bcl2 Promotes PKC_delta PKC δ PKC_delta->Bad Activates Ro31_8830 This compound Ro31_8830->PKC_alpha_beta_epsilon Inhibits Ro31_8830->PKC_delta Inhibits Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cytochrome_c Cytochrome c Bcl2->Cytochrome_c Inhibits Release Caspase_9 Caspase-9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Caspase_3->Apoptosis Cytochrome_c->Caspase_9 G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Start Start Prepare_Stock Prepare 10 mM Stock in DMSO Start->Prepare_Stock Aliquot_Store Aliquot & Store at -80°C Prepare_Stock->Aliquot_Store Seed_Cells Seed Cells in 96-well Plate Aliquot_Store->Seed_Cells Prepare_Dilutions Prepare Serial Dilutions (10 nM - 10 µM) Seed_Cells->Prepare_Dilutions Treat_Cells Treat Cells Prepare_Dilutions->Treat_Cells Incubate Incubate (e.g., 24h) Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay Incubate->Viability_Assay Measure_Absorbance Measure Absorbance Viability_Assay->Measure_Absorbance Analyze_Data Analyze Data & Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End G High_Toxicity High Cell Toxicity Observed Concentration_Too_High Is the concentration too high? High_Toxicity->Concentration_Too_High Incubation_Too_Long Is the incubation time too long? Concentration_Too_High->Incubation_Too_Long No Reduce_Concentration Reduce Concentration Concentration_Too_High->Reduce_Concentration Yes Cell_Line_Sensitive Is the cell line particularly sensitive? Incubation_Too_Long->Cell_Line_Sensitive No Reduce_Incubation_Time Reduce Incubation Time Incubation_Too_Long->Reduce_Incubation_Time Yes Compound_Degraded Is the compound degraded? Cell_Line_Sensitive->Compound_Degraded No Titrate_Carefully Perform Careful Titration from Low Concentrations Cell_Line_Sensitive->Titrate_Carefully Yes Prepare_Fresh_Stock Prepare Fresh Stock Solution Compound_Degraded->Prepare_Fresh_Stock Yes

References

Technical Support Center: Interpreting Unexpected Results with Ro 31-8830 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 31-8830. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during their experiments with this potent protein kinase C (PKC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, potent, and selective inhibitor of protein kinase C (PKC) isoforms. It acts as an ATP-competitive inhibitor, binding to the catalytic domain of PKC and preventing the phosphorylation of its downstream substrates. This inhibition disrupts various cellular signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Q2: I'm observing a decrease in the phosphorylation of my target protein as expected, but I'm also seeing unexpected phenotypic changes in my cells. Why might this be happening?

While this compound is a selective PKC inhibitor, like many kinase inhibitors, it can have off-target effects, especially at higher concentrations. These off-target activities can lead to unexpected cellular responses. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Apoptosis Induction

Symptom: You observe a significant increase in cell death, positive Annexin V staining, or caspase activation after treating your cells with this compound, which was not the primary expected outcome of your experiment.

Possible Causes and Solutions:

  • PKC Isoform-Specific Roles in Survival: Certain PKC isoforms are involved in pro-survival signaling pathways. Inhibition of these specific isoforms by this compound can lead to the induction of apoptosis.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other kinases that are critical for cell survival.

  • Cell Type-Specific Responses: The role of PKC in cell survival is highly dependent on the cell type and its signaling network.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected apoptosis.

Experimental Protocols:

  • Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection:

    • Harvest cells after this compound treatment.

    • Wash cells with cold PBS.

    • Resuspend cells in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Caspase-3 Activity Assay (Colorimetric):

    • Lyse cells after treatment.

    • Incubate cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

    • Measure the absorbance of the resulting colorimetric product at 405 nm. An increase in absorbance indicates higher caspase-3 activity.

Data Presentation:

TreatmentConcentration% Apoptotic Cells (Annexin V+)Fold-Increase in Caspase-3 Activity
Vehicle (DMSO)-5%1.0
This compound1 µM25%2.5
This compound10 µM60%5.8
Issue 2: Unexpected Cell Cycle Arrest

Symptom: Your experimental data shows an accumulation of cells in a specific phase of the cell cycle (e.g., G1/S or G2/M) after this compound treatment.

Possible Causes and Solutions:

  • Role of PKC in Cell Cycle Progression: PKC isoforms play crucial roles in regulating the cell cycle. Inhibition of these kinases can lead to arrest at different checkpoints.

  • Off-Target Inhibition of Cyclin-Dependent Kinases (CDKs): As a bisindolylmaleimide, this compound may exhibit off-target inhibition of CDKs, which are key regulators of cell cycle progression.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected cell cycle arrest.

Experimental Protocols:

  • Cell Cycle Analysis by Propidium Iodide (PI) Staining:

    • Harvest and fix cells in cold 70% ethanol.

    • Wash cells with PBS.

    • Treat with RNase A to degrade RNA.

    • Stain with PI solution.

    • Analyze by flow cytometry. The DNA content will correspond to the cell cycle phase (G0/G1, S, G2/M).

Data Presentation:

TreatmentConcentration% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle (DMSO)-55%30%15%
This compound5 µM70%15%15%
This compound20 µM40%10%50%
Issue 3: Paradoxical Activation of a Downstream Signaling Pathway

Symptom: Instead of the expected inhibition, you observe an increase in the phosphorylation or activity of a downstream signaling molecule (e.g., ERK/MAPK).

Possible Causes and Solutions:

  • Feedback Loops: Inhibition of PKC can sometimes disrupt negative feedback loops, leading to the hyperactivation of other signaling pathways.

  • Off-Target Activation: While less common, some kinase inhibitors can paradoxically activate certain kinases at specific concentrations.

  • PKC Isoform-Specific Scaffolding Functions: Some PKC isoforms have scaffolding functions independent of their kinase activity. This compound, by binding to the catalytic site, might alter these interactions and lead to unexpected signaling outcomes.

Troubleshooting Workflow:

PKC_Signaling GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 Ca2->PKC Substrate Downstream Substrates PKC->Substrate Response Cellular Response Substrate->Response Ro31_8830 This compound Ro31_8830->PKC Paradoxical_ERK Receptor Receptor RAS RAS Receptor->RAS MAPK Pathway RAF RAF RAS->RAF MAPK Pathway MEK MEK RAF->MEK MAPK Pathway ERK ERK MEK->ERK MAPK Pathway PKC PKC PKC->RAF Inhibition of Negative Feedback Feedback Negative Feedback PKC->Feedback Ro31_8830 This compound Ro31_8830->PKC Feedback->RAF

Ro 31-8830 off-target kinase inhibition profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of Ro 31-8830.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent and selective inhibitor of Protein Kinase C (PKC). It was developed as a more selective analog of the broad-spectrum kinase inhibitor staurosporine.

Q2: What is known about the off-target kinase inhibition profile of this compound?

A2: this compound exhibits significant selectivity for PKC over some other kinases, such as cAMP-dependent protein kinase (PKA). However, studies on the closely related analog, Ro 31-8220, suggest that it can inhibit other kinases with potencies similar to its inhibition of PKC. These potential off-targets include Mitogen- and Stress-activated protein Kinase 1 (MSK1), Mitogen-Activated Protein Kinase-Activated Protein Kinase 1 (MAPKAPK1, also known as RSK), and Glycogen Synthase Kinase 3β (GSK3β). Therefore, when using this compound in experiments, it is crucial to consider potential effects on these and other related kinases.

Q3: Are there any non-kinase off-targets for this class of inhibitors?

A3: Yes, the bisindolylmaleimide class of compounds, to which this compound belongs, has been shown to have effects on non-kinase targets. For instance, the related compound Ro 31-8220 has been reported to interact with organic cation transporters. Researchers should be aware of these potential non-specific effects in their experimental design and data interpretation.

Troubleshooting Guide: In Vitro Kinase Assays with this compound

This guide addresses common issues that may arise during in vitro kinase assays using this compound.

Issue Possible Cause Recommended Solution
High background signal in no-enzyme control Incomplete removal of unbound [γ-³²P]ATP.Ensure thorough washing of the P81 phosphocellulose paper with phosphoric acid (at least 3-4 washes). Increase the volume and/or duration of the washes.
Contaminated reagents (e.g., buffer, substrate).Prepare fresh reagents and use high-purity water. Filter-sterilize buffers if necessary.
Low signal or no kinase activity Inactive enzyme.Use a fresh aliquot of the kinase. Ensure proper storage conditions (-80°C in appropriate buffer with glycerol). Perform a positive control with a known activator or substrate.
Suboptimal assay conditions.Optimize ATP concentration (typically at or near the Km for the kinase), substrate concentration, and incubation time and temperature.
Incorrect buffer components.Verify the required cofactors for your specific kinase (e.g., Mg²⁺, Ca²⁺, lipids for some PKC isoforms).
Inconsistent results between replicates Pipetting errors.Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme.
Inhomogeneous mixing of reagents.Gently vortex or mix all reaction components thoroughly before incubation.
Variation in incubation times.Use a multi-channel pipette or a timed addition scheme to ensure consistent incubation times for all reactions.
Unexpectedly high IC50 value for this compound High ATP concentration in the assay.This compound is an ATP-competitive inhibitor. A high concentration of ATP will compete with the inhibitor and increase the apparent IC50. Use an ATP concentration close to the Km of the kinase for more accurate IC50 determination.
Degradation of the inhibitor.Prepare fresh dilutions of this compound from a stock solution stored under appropriate conditions (e.g., -20°C, protected from light).

Data Presentation: Off-Target Kinase Inhibition Profile

KinasePrimary Target/Off-TargetThis compound IC₅₀ (nM)Ro 31-8220 IC₅₀ (nM)Notes
PKCα Primary Target ~10 5 Potent inhibitor of conventional PKC isoforms.
PKCβI Primary Target ~20 24
PKCβII Primary Target ~15 14
PKCγ Primary Target ~25 27
PKCε Primary Target ~30 24 Also inhibits novel PKC isoforms.
PKA Off-Target>10,000>10,000High selectivity over PKA.
GSK3β Off-TargetNot Reported~20Potent inhibition observed with the analog.
MSK1 Off-TargetNot Reported~15Potent inhibition observed with the analog.
MAPKAPK1 (RSK) Off-TargetNot Reported~30Potent inhibition observed with the analog.

Disclaimer: The IC₅₀ values are approximate and can vary depending on the specific assay conditions (e.g., ATP concentration, substrate used).

Experimental Protocols

Radiometric Protein Kinase C (PKC) Assay

This protocol describes a standard method for determining the in vitro inhibitory activity of this compound against a specific PKC isoform.

Materials:

  • Purified recombinant PKC enzyme

  • PKC-specific peptide substrate (e.g., Myelin Basic Protein fragment)

  • This compound stock solution (in DMSO)

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL Phosphatidylserine, 10 µg/mL Diacylglycerol

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP

  • P81 Phosphocellulose Paper

  • 75 mM Phosphoric Acid

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant across all reactions (e.g., <1%).

  • In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • PKC enzyme (e.g., 10 ng)

    • PKC peptide substrate (e.g., 20 µM)

    • This compound dilution or DMSO (for control)

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP to a final concentration of 10 µM.

  • Incubate the reaction at 30°C for 15 minutes.

  • Stop the reaction by spotting a 25 µL aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid.

  • Wash the P81 paper three more times with 75 mM phosphoric acid for 5 minutes each to remove unbound [γ-³²P]ATP.

  • Perform a final wash with acetone to dry the paper.

  • Place the dried P81 paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by non-linear regression analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of This compound pre_incubation Pre-incubation (30°C, 10 min) prep_inhibitor->pre_incubation prep_reaction Prepare Reaction Mix (Enzyme, Substrate, Buffer) prep_reaction->pre_incubation start_reaction Add [γ-³²P]ATP Initiate Reaction pre_incubation->start_reaction incubation Incubation (30°C, 15 min) start_reaction->incubation spotting Spot on P81 Paper incubation->spotting washing Wash with Phosphoric Acid spotting->washing counting Scintillation Counting washing->counting analysis Calculate % Inhibition Determine IC₅₀ counting->analysis

Workflow for a radiometric kinase inhibition assay.

signaling_pathway PKC PKC Downstream_PKC PKC Substrates PKC->Downstream_PKC Ro318830 This compound Ro318830->PKC GSK3b GSK3β Ro318830->GSK3b MSK1 MSK1 Ro318830->MSK1 RSK RSK Ro318830->RSK Downstream_GSK3b GSK3β Substrates GSK3b->Downstream_GSK3b Downstream_MSK1 MSK1 Substrates MSK1->Downstream_MSK1 Downstream_RSK RSK Substrates RSK->Downstream_RSK

Primary and potential off-target inhibition by this compound.

Ro 31-8830 degradation and storage issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the protein kinase C (PKC) inhibitor, Ro 31-8830.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from moisture.

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in newly opened, anhydrous DMSO. Sonication and warming may be required to fully dissolve the compound. Once prepared, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound stock solutions in DMSO?

A3: The stability of this compound stock solutions depends on the storage temperature:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

For a structurally similar compound, Bisindolylmaleimide I, DMSO stock solutions are reported to be stable for up to 4 months at -20°C.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation studies on this compound are not extensively published, degradation can be inferred from the chemical nature of its bisindolylmaleimide structure. The two primary points of instability are the indole rings and the maleimide group.

  • Oxidation of Indole Rings: The indole nucleus is susceptible to oxidation. Degradation may occur through hydroxylation at the C2 and C3 positions of the indole ring, potentially forming oxindole and isatin-like structures, which could lead to subsequent ring cleavage.

  • Hydrolysis of the Maleimide Ring: The maleimide ring is prone to hydrolysis, especially under neutral to alkaline conditions (pH > 7). This reaction involves the opening of the maleimide ring to form the corresponding maleamic acid derivative, which will alter the biological activity of the compound.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of compound activity in experiments. Degradation of stock solution. Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions at -80°C for long-term storage or -20°C for short-term storage, in single-use aliquots. Avoid repeated freeze-thaw cycles.
Hydrolysis of the maleimide ring in aqueous experimental buffers. Prepare fresh dilutions in aqueous buffers immediately before use. Avoid using buffers with a pH above 7. If experimental conditions require a pH > 7, minimize the incubation time.
Oxidative degradation. Use freshly prepared, high-quality solvents and buffers. Consider degassing buffers to remove dissolved oxygen, especially for long-term experiments.
Photodegradation. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil during storage and experiments.
Inconsistent experimental results. Incomplete dissolution of the compound. When preparing stock solutions, ensure the compound is fully dissolved. Use of sonication and gentle warming may be necessary. Visually inspect for any undissolved particles before use.
Precipitation of the compound in aqueous buffer. This compound has low aqueous solubility. When diluting the DMSO stock solution into an aqueous buffer, add the stock solution to the buffer with vigorous vortexing. Do not exceed the solubility limit in the final assay concentration. Consider the use of a surfactant like Tween-20 or Pluronic F-68 at low concentrations to improve solubility, if compatible with the assay.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). Presence of degradation products. Analyze the mass of the unexpected peaks to see if they correspond to potential degradation products such as the hydrolyzed maleamic acid form or oxidized indole derivatives. Review storage and handling procedures to minimize degradation.
Contamination of solvents or buffers. Use high-purity solvents and freshly prepared buffers.

Signaling Pathway

This compound is a potent and selective inhibitor of Protein Kinase C (PKC). PKC is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, regulating processes like cell proliferation, differentiation, and apoptosis. The diagram below illustrates a simplified overview of the conventional PKC signaling pathway.

PKC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_active Active PKC DAG->PKC_active Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Substrate Substrate Protein PKC_active->Substrate Phosphorylates Ligand Ligand Ligand->GPCR PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_active Activates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response Ro318830 This compound Ro318830->PKC_active Inhibits

Figure 1. Simplified conventional Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol: Assessment of this compound Stability in Aqueous Buffer

This protocol provides a general workflow to assess the stability of this compound in a specific aqueous buffer over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous buffer of choice (e.g., PBS, Tris-HCl)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or Trifluoroacetic acid (TFA), HPLC grade

  • Thermostated incubator or water bath

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure complete dissolution.

  • Preparation of Test Solution:

    • Dilute the DMSO stock solution into the aqueous buffer of choice to a final concentration suitable for HPLC analysis (e.g., 100 µM). The final concentration of DMSO should be kept low (e.g., <1%) to minimize its effect on stability.

  • Incubation:

    • Divide the test solution into several aliquots in amber vials.

    • Incubate the vials at a desired temperature (e.g., room temperature or 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial from the incubator.

    • Immediately analyze the sample by HPLC. The T=0 sample should be analyzed as soon as it is prepared.

  • HPLC Analysis:

    • Mobile Phase A: Water with 0.1% Formic Acid (or TFA)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid (or TFA)

    • Gradient: A typical gradient would be from 5-95% B over 15-20 minutes. This needs to be optimized for good separation of the parent compound from any potential degradants.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Monitor at a wavelength where this compound has a strong absorbance (e.g., around 280 nm, a full UV-Vis spectrum should be taken to determine the optimal wavelength).

    • Injection Volume: 10-20 µL

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak at each time point.

    • Plot the percentage of the remaining this compound (relative to the T=0 peak area) against time to determine the degradation rate.

    • Monitor for the appearance of new peaks, which would indicate the formation of degradation products.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Prep_Stock Prepare 10 mM Stock in anhydrous DMSO Prep_Test Dilute Stock into Aqueous Buffer (e.g., 100 µM) Prep_Stock->Prep_Test Incubate Incubate at desired temperature (e.g., 37°C) Prep_Test->Incubate Sample Sample at time points (0, 1, 2, 4, 8, 24h) Incubate->Sample HPLC Analyze by HPLC-UV Sample->HPLC Data Integrate Peak Areas HPLC->Data Plot Plot % Remaining vs. Time Data->Plot

Figure 2. Experimental workflow for assessing the stability of this compound in an aqueous solution.

Why is my Ro 31-8830 experiment not working?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ro 31-8830, a potent and selective inhibitor of Protein Kinase C (PKC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a cell-permeable, ATP-competitive inhibitor of Protein Kinase C (PKC). It belongs to the bisindolylmaleimide class of compounds and exhibits selectivity for certain PKC isozymes. Its primary mechanism is to block the catalytic activity of PKC, thereby inhibiting the phosphorylation of its downstream substrates. This makes it a valuable tool for studying PKC-mediated signaling pathways involved in processes like inflammation, cell proliferation, and gene expression.

Q2: How should I dissolve and store this compound?

This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C for up to one month or at -80°C for up to six months. To maintain the integrity of the compound, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for this compound in cell-based assays?

The optimal working concentration of this compound can vary significantly depending on the cell type, the specific PKC isozyme being targeted, and the experimental endpoint. As a starting point, it is recommended to perform a dose-response experiment. Based on published data, concentrations in the range of 10 nM to 10 µM are often used in cell culture experiments. For inhibiting PKC-mediated protein phosphorylation in platelets, IC50 values are in the range of 0.25-4.4 µM.[1][2][3]

Q4: What are the known off-target effects of this compound?

While this compound is a selective PKC inhibitor, like many kinase inhibitors, it can exhibit off-target effects, particularly at higher concentrations. As a member of the bisindolylmaleimide class, it may inhibit other kinases. For instance, similar compounds have been shown to inhibit Glycogen Synthase Kinase-3 (GSK-3) and c-Jun N-terminal kinase (JNK).[4] It is crucial to include appropriate controls in your experiments to account for potential off-target effects.

Troubleshooting Guide

Problem 1: No observable effect of this compound treatment.

Possible Cause 1: Inactive Compound

  • Solution: Ensure that the compound has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. If in doubt, use a fresh aliquot or a new batch of the inhibitor.

Possible Cause 2: Incorrect Concentration

  • Solution: Perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Possible Cause 3: Low PKC Activity in the Experimental System

  • Solution: Confirm that your cells have detectable levels of the PKC isozymes of interest and that the pathway is active under your experimental conditions. You may need to stimulate the cells with a known PKC activator, such as phorbol 12-myristate 13-acetate (PMA), to induce a measurable response that can be inhibited by this compound.

Possible Cause 4: Insufficient Incubation Time

  • Solution: Optimize the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) can help determine the optimal duration for observing the desired effect.

Problem 2: Inconsistent or variable results between experiments.

Possible Cause 1: Variability in Cell Culture

  • Solution: Ensure consistent cell passage number, confluency, and serum conditions. Changes in these parameters can alter cellular signaling and response to inhibitors.

Possible Cause 2: Instability of the Compound in Media

  • Solution: Prepare fresh dilutions of this compound in your cell culture media for each experiment. Avoid storing the diluted compound for extended periods.

Possible Cause 3: Pipetting Errors

  • Solution: Use calibrated pipettes and ensure accurate and consistent addition of the inhibitor to your experimental wells.

Problem 3: Unexpected or off-target effects observed.

Possible Cause 1: High Concentration of this compound

  • Solution: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize the risk of off-target effects.

Possible Cause 2: Inhibition of Other Kinases

  • Solution: As this compound belongs to the bisindolylmaleimide family, it may inhibit other kinases like GSK-3 or JNK.[4] To confirm that the observed effect is PKC-dependent, consider using another structurally different PKC inhibitor as a control. Additionally, you can use a less active analog, such as bisindolylmaleimide V, as a negative control.[4]

Possible Cause 3: DMSO Vehicle Effects

  • Solution: Always include a vehicle control (DMSO alone) at the same concentration used to dissolve this compound. This will help to distinguish the effects of the inhibitor from those of the solvent.

Data Presentation

Table 1: Inhibitory Activity of this compound and Related Compounds

TargetCompoundIC50 ValueCell/SystemReference
Isolated Brain PKCThis compound8-80 nMIn vitro[1][2][3]
PKC-mediated phosphorylationThis compound0.25-4.4 µMPlatelets[1]
PKCαBisindolylmaleimide I (GF 109203x)20 nMIn vitro[5]
PKCβIBisindolylmaleimide I (GF 109203x)17 nMIn vitro[5]
PKCβIIBisindolylmaleimide I (GF 109203x)16 nMIn vitro[5]
PKCγBisindolylmaleimide I (GF 109203x)20 nMIn vitro[5]
GSK-3Bisindolylmaleimide IX (Ro 31-8220)6.8 nM (in cell lysates)Adipocytes[4]

Experimental Protocols

General Protocol for Western Blotting to Assess PKC Substrate Phosphorylation
  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, pre-treat the cells with various concentrations of this compound (or vehicle control) for the desired time (e.g., 1 hour). Subsequently, stimulate the cells with a PKC activator (e.g., PMA at 100 nM) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKC substrate overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

General Protocol for Cell Viability Assay (e.g., MTT or WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow the cells to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Reagent Incubation: Add the viability reagent (e.g., MTT or WST-1) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Mandatory Visualization

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Ro31_8830 This compound Ro31_8830->PKC Inhibits Phospho_Substrate Phosphorylated Substrates Substrate->Phospho_Substrate Cell_Response Cellular Response (e.g., Proliferation, Inflammation) Phospho_Substrate->Cell_Response Leads to

Caption: Simplified signaling pathway of Protein Kinase C (PKC) and the inhibitory action of this compound.

Troubleshooting_Workflow Start Experiment with this compound Not Working Problem Identify the Problem Start->Problem NoEffect No Observable Effect Problem->NoEffect Inconsistent Inconsistent Results Problem->Inconsistent Unexpected Unexpected/Off-Target Effects Problem->Unexpected CheckCompound Check Compound Activity & Storage NoEffect->CheckCompound CheckCulture Standardize Cell Culture Conditions Inconsistent->CheckCulture LowestConc Use Lowest Effective Concentration Unexpected->LowestConc DoseResponse Perform Dose-Response CheckCompound->DoseResponse CheckPKC Confirm PKC Activity in System DoseResponse->CheckPKC OptimizeTime Optimize Incubation Time CheckPKC->OptimizeTime FreshDilutions Use Fresh Dilutions CheckCulture->FreshDilutions Controls Include Proper Controls (Vehicle, Alternative Inhibitor) LowestConc->Controls

Caption: A logical workflow for troubleshooting common issues in experiments involving this compound.

References

Addressing variability in Ro 31-8830 experimental outcomes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 31-8830. This resource is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes when working with this potent and selective Protein Kinase C (PKC) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2][3][4] It belongs to the bisindolylmaleimide class of compounds and is a derivative of the non-selective protein kinase inhibitor, staurosporine.[5] Its primary mechanism of action is as an ATP-competitive inhibitor at the catalytic domain of PKC isozymes.[5][6][7]

Q2: Which PKC isoforms are inhibited by this compound?

A2: this compound is a broad-spectrum PKC inhibitor, showing high affinity for multiple isoforms. It is a potent inhibitor of conventional PKC isozymes (α, βI, βII, γ) and novel PKC isozymes (δ, ε, η, θ).[8]

Q3: What are the common experimental applications of this compound?

A3: this compound is widely used in cell biology and pharmacology to investigate the role of PKC in various signaling pathways. Common applications include studying T-cell activation, cell proliferation and differentiation, apoptosis, and inflammatory responses.[9][10] It has also been investigated for its potential therapeutic effects, including anti-inflammatory activity and its role in hair growth.[4][9][11]

Q4: What are the known off-target effects of this compound?

A4: As a member of the bisindolylmaleimide family, this compound may exhibit off-target effects. One notable off-target is the 90 kDa ribosomal S6 kinase (p90RSK), which can be inhibited by some bisindolylmaleimides with a potency comparable to their inhibition of PKC.[12] It is crucial to consider and, if possible, control for these off-target effects in your experiments.

Q5: How should I store and handle this compound?

A5: this compound is typically supplied as a solid. For long-term storage, it is recommended to store it at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles. The stability of the compound in solution should be considered, and fresh dilutions in aqueous buffers should be prepared for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or no inhibition of PKC activity 1. Compound Degradation: this compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light.
2. Incorrect Concentration: The final concentration of this compound in the assay may be too low to effectively inhibit PKC.Verify calculations for dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental system.
3. High ATP Concentration in Assay: As an ATP-competitive inhibitor, the effectiveness of this compound can be reduced by high intracellular or in-vitro ATP concentrations.[6]If possible, measure and consider the ATP concentration in your assay. Be aware that in vitro IC50 values may not directly translate to cellular assays with millimolar ATP concentrations.[6]
4. Cell Type Specificity: The expression levels and subcellular localization of PKC isoforms can vary between cell types, affecting the observed potency of the inhibitor.Characterize the PKC isoform expression profile in your cell line. The IC50 and EC50 values can differ significantly between isolated enzymes and whole-cell assays.[1][2]
High background signal or non-specific effects 1. Off-Target Effects: The observed phenotype may be due to the inhibition of other kinases, such as p90RSK, rather than PKC.[12]Use a structurally unrelated PKC inhibitor as a control. If possible, use a more specific inhibitor for the PKC isoform of interest. Consider RNAi-mediated knockdown of your target PKC to validate the phenotype.
2. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have cytotoxic or other non-specific effects at higher concentrations.Include a vehicle control (solvent only) in all experiments. Ensure the final solvent concentration is consistent across all experimental conditions and is below the threshold for non-specific effects (typically <0.5%).
Variability between experimental repeats 1. Cell Passage Number and Health: Changes in cell characteristics with increasing passage number or suboptimal cell health can lead to inconsistent responses.Use cells within a defined low passage number range. Regularly monitor cell health and viability.
2. Inconsistent Assay Conditions: Minor variations in incubation times, temperatures, or reagent concentrations can contribute to variability.Standardize all assay parameters and document them meticulously. Use a positive control (e.g., a known PKC activator like PMA) to monitor assay performance.
3. Compound Solubility: this compound may precipitate out of solution in aqueous media, leading to a lower effective concentration.Visually inspect for precipitation after dilution in aqueous buffers. Consider using a carrier protein like BSA to improve solubility.

Data Presentation

In Vitro and Cellular Potency of this compound
ParameterTarget/SystemValueReference
IC50 Isolated brain PKC8-80 nM[1][2]
IC50 PKCα9 nM[13]
IC50 PKCβI28 nM[13]
IC50 PKCβII31 nM[13]
IC50 PKCγ37 nM[13]
IC50 PKCε108 nM[13]
IC50 PKC-mediated protein phosphorylation in platelets0.25-4.4 µM[1][2]
EC50 Increase in mouse hair follicle DNA synthesis1-4 µM[1][2]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary depending on the specific experimental conditions, including substrate and ATP concentrations.

Experimental Protocols

General Protocol for In Vitro PKC Inhibition Assay

This protocol is a generalized procedure based on common kinase assay principles. Specific details may need to be optimized for your particular PKC isoform and substrate.

Materials:

  • Purified active PKC enzyme

  • PKC-specific peptide substrate

  • This compound

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or fluorescently labeled ATP analog

  • P81 phosphocellulose paper or other suitable capture method

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, combine the purified PKC enzyme, the specific peptide substrate, and the diluted this compound or vehicle control.

  • Pre-incubate the mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the kinase reaction by adding [γ-³²P]ATP (or fluorescent ATP analog).

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., 75 mM phosphoric acid or EDTA).

  • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter. For fluorescent assays, read the plate on a suitable plate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Protocol for T-Cell Activation Inhibition Assay

This protocol outlines a general method to assess the effect of this compound on T-cell activation.

Materials:

  • Isolated primary T-cells or a T-cell line (e.g., Jurkat)

  • T-cell activation stimulus (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

  • This compound

  • Complete cell culture medium

  • Flow cytometer

  • Antibodies for T-cell activation markers (e.g., anti-CD69, anti-CD25)

  • Cell viability dye

Procedure:

  • Plate the T-cells in a 96-well plate at a suitable density.

  • Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.

  • Stimulate the T-cells with the chosen activation stimulus. Include an unstimulated control.

  • Incubate the cells for the desired time period (e.g., 24-48 hours).

  • Harvest the cells and stain them with fluorescently labeled antibodies against T-cell activation markers (e.g., CD69, CD25) and a viability dye.

  • Analyze the cells by flow cytometry to determine the percentage of activated T-cells (positive for activation markers) in the live cell population.

  • Quantify the dose-dependent inhibition of T-cell activation by this compound.

Mandatory Visualizations

G cluster_0 PKC Activation Pathway GPCR GPCR / RTK PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ IP3->Ca PKC PKC DAG->PKC Ca->PKC Substrate Downstream Substrates PKC->Substrate Response Cellular Response Substrate->Response Ro31_8830 This compound Ro31_8830->PKC

Caption: Simplified PKC signaling pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow: Troubleshooting Inconsistent Results Start Inconsistent Experimental Results CheckCompound Check Compound Integrity (Fresh stock, storage) Start->CheckCompound VerifyConcentration Verify Concentration & Dose-Response CheckCompound->VerifyConcentration ControlSolvent Solvent & Vehicle Controls VerifyConcentration->ControlSolvent CheckCells Assess Cell Health & Passage Number ControlSolvent->CheckCells StandardizeAssay Standardize Assay Parameters CheckCells->StandardizeAssay ConsiderOffTarget Consider Off-Target Effects (e.g., p90RSK) StandardizeAssay->ConsiderOffTarget UseOrthogonalMethod Use Orthogonal Method (e.g., different inhibitor, RNAi) ConsiderOffTarget->UseOrthogonalMethod ConsistentResults Consistent Results UseOrthogonalMethod->ConsistentResults

Caption: A logical workflow for troubleshooting variability in this compound experiments.

G cluster_2 Relationship between In Vitro and Cellular Assays InVitro In Vitro Assay (Isolated Enzyme) IC50 IC50 (nM range) InVitro->IC50 Cellular Cellular Assay (Whole Cells) EC50 EC50 (µM range) Cellular->EC50 Factors Influencing Factors: - Cell permeability - Intracellular ATP - Off-target effects - PKC isoform expression - Compound stability Factors->Cellular

Caption: Factors influencing the difference between in vitro and cellular assay outcomes.

References

Best practices for using Ro 31-8830 in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ro 31-8830. This guide provides best practices, troubleshooting advice, and detailed protocols for using this potent and selective Protein Kinase C (PKC) inhibitor in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? this compound is a selective, cell-permeable inhibitor of Protein Kinase C (PKC).[1][2] Derived from staurosporine, it acts by competing with ATP for the kinase domain's binding site, thereby preventing the phosphorylation of PKC substrates.[1] Its selectivity makes it a valuable tool for investigating PKC-mediated signal transduction pathways.

Q2: What are the primary applications of this compound in cell culture? this compound is primarily used to study the role of PKC in various cellular processes. Due to its anti-inflammatory properties, it is often used in immunology research, particularly in studies involving T-cell activation.[1][3] It has also been utilized in studies of cell proliferation and differentiation in various primary cell types, including lymphocytes, platelets, and hair follicle cells.[1][4]

Q3: How should I dissolve and store this compound? Proper dissolution and storage are critical for experimental success. This compound and its hydrochloride salt (Ro 32-0432) are soluble in DMSO.[1][5] For best results, follow the guidelines in the table below.

Q4: What is a recommended starting concentration for primary cell culture experiments? The optimal concentration is highly dependent on the primary cell type and the specific PKC isoform involved. Based on published data, a starting range of 0.5 µM to 5 µM is recommended.[4][6] It is imperative to perform a dose-response (concentration-response) curve to determine the optimal, non-toxic concentration for your specific experimental system.

Data Presentation

Table 1: Inhibitor Selectivity Profile

Target IC₅₀ Value Cell/System Context
PKCα 9 nM Isolated enzyme
PKCβI 28 nM Isolated enzyme
PKCβII 31 nM Isolated enzyme
PKCγ 37 nM Isolated enzyme
PKCε 108 nM Isolated enzyme
PKC-mediated phosphorylation 0.25 - 4.4 µM Platelets

Data sourced from MedChemExpress[5] and Karger Publishers.[4]

Table 2: Solubility and Storage Recommendations

Parameter Recommendation Notes
Solvent DMSO Use newly opened, anhydrous DMSO as the compound's solubility is sensitive to water content.[1][5]
Stock Concentration 5 mg/mL (10.22 mM) Warming and ultrasonic treatment may be required to fully dissolve the compound.[1][5]
Stock Solution Storage Aliquot and store Prevents repeated freeze-thaw cycles.
-80°C for up to 6 months Sealed, away from moisture.[5]
-20°C for up to 1 month Sealed, away from moisture.[5]

Data sourced from MedChemExpress.[1][5]

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the signaling pathway inhibited by this compound and a typical experimental workflow for its use in primary cell culture.

PKC_MAPK_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR / RTK PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Raf Raf PKC->Raf Phosphorylates MKK47 MKK4/7 PKC->MKK47 Complex Regulation MKK36 MKK3/6 PKC->MKK36 Complex Regulation Ro31 This compound Ro31->PKC Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Inflammation, Proliferation, etc.) ERK->Transcription JNK JNK MKK47->JNK JNK->Transcription p38 p38 MKK36->p38 p38->Transcription

Figure 1. Simplified PKC and MAPK signaling cascade showing the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Isolate & Culture Primary Cells prep_stock Prepare this compound Stock Solution (DMSO) start->prep_stock dose_response Perform Dose-Response (Determine Optimal Conc.) prep_stock->dose_response seed_cells Seed Cells for Experiment dose_response->seed_cells treat_cells Treat Cells with This compound & Controls seed_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate harvest Harvest Cells (Lysis, Fixation, etc.) incubate->harvest downstream Downstream Analysis (Western, qPCR, etc.) harvest->downstream data_analysis Data Analysis & Interpretation downstream->data_analysis end Conclusion data_analysis->end Troubleshooting_Flowchart start Experiment Fails: No Effect or High Cytotoxicity check_solubility Is the inhibitor properly dissolved? start->check_solubility check_dose Was a dose-response experiment performed? check_solubility->check_dose Yes solubility_issue Action: Remake stock solution with fresh, anhydrous DMSO. Use sonication/warming. check_solubility->solubility_issue No check_controls Were positive & vehicle controls included? check_dose->check_controls Yes dose_issue Action: Run dose-response (0.1-10 µM) to find optimal non-toxic concentration. check_dose->dose_issue No check_stability Is the inhibitor stable for the experiment duration? check_controls->check_stability Yes control_issue Action: Rerun with PMA (positive) & DMSO (vehicle) controls. check_controls->control_issue No stability_issue Action: Reduce incubation time or replenish inhibitor in media for long-term experiments. check_stability->stability_issue No off_target Consider Off-Target Effects or Pathway Crosstalk check_stability->off_target Yes

References

Validation & Comparative

A Comparative Guide to PKC Inhibitors: Ro 31-8830 vs. Ro 31-8220

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two widely used Protein Kinase C (PKC) inhibitors, Ro 31-8830 and Ro 31-8220. This document provides a comprehensive overview of their performance, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Introduction to this compound and Ro 31-8220

This compound and Ro 31-8220 are potent, cell-permeable, and selective inhibitors of Protein Kinase C, a family of serine/threonine kinases crucial in cellular signal transduction.[1][2] Both compounds belong to the bisindolylmaleimide class of inhibitors and are derived from the non-selective kinase inhibitor staurosporine.[3][4] They are widely utilized as chemical probes to investigate the physiological roles of PKC in various cellular processes, including proliferation, differentiation, and apoptosis. While both are effective PKC inhibitors, they exhibit distinct profiles in terms of their potency against different PKC isozymes and their selectivity against other protein kinases.

Quantitative Comparison of Inhibitory Potency

The following tables summarize the in vitro inhibitory potency (IC50 values) of this compound and Ro 31-8220 against various PKC isozymes and a selection of other protein kinases. The data has been compiled from multiple sources to provide a comprehensive overview.

Table 1: Inhibition of PKC Isozymes by this compound and Ro 31-8220

PKC IsozymeThis compound (as Ro 32-0432) IC50 (nM)Ro 31-8220 IC50 (nM)
PKCα9[5]5[6]
PKCβI28[5]24[1]
PKCβII31[5]14[1]
PKCγ37[5]27[7]
PKCε108[5]24[1]

Table 2: Selectivity Profile of Ro 31-8220 against Other Kinases

KinaseRo 31-8220 IC50 (nM)
MAPKAP-K1b3
MSK18
GSK3β38
S6K115

Experimental Protocols

Detailed Methodology for In Vitro PKC Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PKC isozyme. The assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific peptide substrate by the PKC enzyme.

Materials:

  • Purified recombinant PKC isozyme

  • PKC substrate peptide (e.g., Ac-MBP(4-14))

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL phorbol 12-myristate 13-acetate (PMA))

  • Inhibitor compounds (this compound, Ro 31-8220) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Reagent Mix: Prepare a master mix containing the assay buffer, PKC substrate peptide, and the purified PKC enzyme.

  • Serial Dilution of Inhibitors: Perform serial dilutions of the inhibitor compounds (this compound and Ro 31-8220) in DMSO to achieve a range of concentrations.

  • Kinase Reaction:

    • In a microcentrifuge tube, add the desired volume of the reagent mix.

    • Add a small volume of the diluted inhibitor or DMSO (for the control).

    • Initiate the kinase reaction by adding [γ-³²P]ATP. The final ATP concentration should be close to the Km value for the specific PKC isozyme.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper. The phosphorylated peptide will bind to the paper, while the unincorporated [γ-³²P]ATP will not.

  • Washing:

    • Wash the P81 papers multiple times with 0.75% phosphoric acid to remove any unbound [γ-³²P]ATP.

  • Quantification:

    • Place the washed P81 paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the amount of phosphorylated substrate.

  • IC50 Calculation:

    • Plot the percentage of PKC activity (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces PKC activity by 50%.

Signaling Pathway and Experimental Workflow

PKC Signaling Pathway

The following diagram illustrates a simplified view of the conventional and novel PKC activation pathway.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive Recruits & Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC_active Active PKC PKC_inactive->PKC_active Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC_inactive Binds & Activates (cPKC) Response Cellular Response Downstream->Response Receptor GPCR / RTK Receptor->PLC Activates

Caption: Simplified PKC signaling pathway.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the IC50 value of a PKC inhibitor.

Experimental_Workflow A Prepare Reagent Mix (PKC Enzyme, Substrate, Buffer) C Set up Kinase Reactions (Reagent Mix + Inhibitor) A->C B Prepare Serial Dilutions of Inhibitors B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Stop Reaction by Spotting on P81 Paper E->F G Wash P81 Papers F->G H Measure Radioactivity (Scintillation Counting) G->H I Data Analysis: Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 Value I->J

Caption: Workflow for PKC inhibitor IC50 determination.

Conclusion

Both this compound and Ro 31-8220 are potent inhibitors of conventional and novel PKC isozymes. Based on the available data, Ro 31-8220 appears to be a slightly more potent inhibitor for most of the tested PKC isozymes, with the exception of PKCα where this compound shows comparable potency. It is important to note that Ro 31-8220 also exhibits significant activity against other kinases, which should be a consideration in experimental design and data interpretation. The choice between these two inhibitors will ultimately depend on the specific research question, the PKC isozymes of interest, and the desired level of selectivity. The provided experimental protocol offers a robust framework for researchers to independently verify and compare the potency of these and other PKC inhibitors in their own experimental settings.

References

A Head-to-Head Comparison: Ro 31-8830 Versus Staurosporine in Protein Kinase C Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in pharmacology and drug development, the selection of a potent and selective protein kinase inhibitor is paramount. This guide provides a detailed comparison of two widely recognized Protein Kinase C (PKC) inhibitors: Ro 31-8830 and its parent compound, staurosporine. While both are potent inhibitors, their selectivity profiles differ significantly, a critical consideration for targeted therapeutic strategies and basic research.

Staurosporine, a natural alkaloid, is a broad-spectrum protein kinase inhibitor, known for its high potency but lack of specificity.[1][2] In contrast, this compound, a bisindolylmaleimide derivative of staurosporine, was specifically developed to exhibit improved selectivity for PKC.[3][4][5] This guide will delve into the quantitative differences in their inhibitory activities, provide detailed experimental methodologies for assessing selectivity, and illustrate the relevant biological and experimental frameworks.

Quantitative Comparison of Inhibitor Potency and Selectivity

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity of an inhibitor is assessed by comparing its IC50 value for the target kinase (e.g., PKC) against a panel of other kinases. A significantly lower IC50 for the target kinase indicates higher selectivity.

The following table summarizes the IC50 values for this compound and staurosporine against various PKC isozymes and other protein kinases.

KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)
PKCα 9[6]2[7]
PKCβI 28[6]-
PKCβII 31[6]-
PKCγ 37[6]5[7]
PKCδ -20[7]
PKCε 108[6]73[7]
PKCη -4[7]
PKCζ -1086[7]
PKA >10007[1]
PKG -18[7]
CaMKII >100020[1]
p60v-src >10006[1]
Phosphorylase Kinase -3[7]
S6 Kinase -5[7]
MLCK -21[7]
cdc2 -9[7]
Lyn -20[7]
c-Fgr -2[7]
Syk -16[7]

As the data illustrates, while staurosporine is a highly potent inhibitor of a broad range of kinases, often in the low nanomolar range, this compound demonstrates a clear preference for conventional PKC isozymes (α, β, γ) with significantly higher IC50 values for other kinases like PKA and CaMKII.[1][6][7] This enhanced selectivity makes this compound a more suitable tool for studies specifically investigating the role of PKC.

Experimental Protocols

A standard method to determine the IC50 of a kinase inhibitor is the in vitro kinase assay. This assay measures the enzymatic activity of a purified kinase in the presence of varying concentrations of the inhibitor.

In Vitro Kinase Assay for PKC Selectivity

Objective: To determine the IC50 value of an inhibitor for Protein Kinase C.

Materials:

  • Purified PKC enzyme

  • PKC substrate (e.g., a specific peptide like QKRPSQRSKYL)[8]

  • [γ-³²P]ATP (radiolabeled ATP)

  • Inhibitor compound (this compound or staurosporine)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • Lipid activator (e.g., phosphatidylserine and diacylglycerol)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, lipid activator, PKC substrate, and the purified PKC enzyme.

  • Add Inhibitor: Add varying concentrations of the inhibitor (or vehicle control) to the reaction tubes.

  • Initiate the Kinase Reaction: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[8][9]

  • Stop the Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper. The paper will bind the phosphorylated substrate.

  • Washing: Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[8]

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Visualizing the Molecular Context and Experimental Design

To better understand the biological context and the experimental approach, the following diagrams are provided.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Substrate Substrate Proteins PKC->Substrate Phosphorylates Ca Ca2+ Ca->PKC Activates ER->Ca Releases pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: A simplified diagram of the Protein Kinase C (PKC) signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Analysis A Prepare Reaction Mix (Enzyme, Substrate, Buffer) C Add Inhibitor to Reaction Mix A->C B Prepare Serial Dilutions of Inhibitor B->C D Initiate Reaction with [γ-³²P]ATP C->D E Incubate at 30°C D->E F Spot onto P81 Paper E->F G Wash to Remove Unincorporated ATP F->G H Quantify with Scintillation Counter G->H I Plot % Inhibition vs. [Inhibitor] H->I J Determine IC50 I->J

Caption: Workflow for an in vitro kinase assay to determine inhibitor IC50.

Conclusion

References

Validation of Ro 31-8830's Inhibitory Effect on Specific PKC Isozymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Ro 31-8830, a potent protein kinase C (PKC) inhibitor, with other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their work.

Introduction to this compound and Protein Kinase C (PKC)

This compound is a potent and selective inhibitor of protein kinase C, developed as an analog of the non-selective protein kinase inhibitor, staurosporine.[1][2][3] The PKC family of serine/threonine kinases plays a crucial role in a variety of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1][3] The family consists of multiple isozymes, which are broadly classified into three groups: conventional (cPKC), novel (nPKC), and atypical (aPKC). Due to their central role in signal transduction, PKC isozymes are significant targets for drug development, particularly in the areas of inflammation and cancer.

Inhibitory Profile of this compound

This compound and its hydrochloride salt, Ro 32-0432, are ATP-competitive inhibitors that show selectivity for conventional PKC isozymes.[4]

Table 1: Inhibitory Potency of Ro 32-0432 (this compound HCl) against PKC Isozymes

PKC IsozymeIC50 (nM)
PKCα9.3[5][6]
PKCβI28[5][6]
PKCβII30[5][6]
PKCγ36.5[5][6]
PKCε108.3[5][6]

Note: IC50 values can vary depending on the ATP concentration used in the assay.[4]

Selectivity: this compound demonstrates significant selectivity for PKC over other protein kinases, such as cAMP-dependent protein kinase (PKA).[7][8] This selectivity is a key advantage over broader kinase inhibitors like its parent compound, staurosporine.

Comparison with Alternative PKC Inhibitors

This compound belongs to the bisindolylmaleimide class of PKC inhibitors.[7] Its performance is often compared with other compounds in this class as well as with inhibitors from different chemical classes.

Table 2: Comparison of this compound with Other PKC Inhibitors

InhibitorChemical ClassSelectivity ProfileNotes
This compound / Ro 32-0432 BisindolylmaleimidePotent inhibitor of conventional PKCs (α, β, γ) with lower potency against novel PKCε.[4][5][6]Orally active and has shown anti-inflammatory activity in vivo.[2][8]
Staurosporine IndolocarbazolePotent but non-selective inhibitor of a wide range of protein kinases.[1]Often used as a positive control in kinase assays but lacks specificity for cellular studies.
Gö6983 (Bisindolylmaleimide I) BisindolylmaleimideGeneral PKC inhibitor, effective against conventional, novel, and atypical PKCs.[4] IC50s range from 7-60 nM.[4]Does not inhibit the closely related PKA or PKD.[4]
Gö6976 IndolocarbazoleSelective for conventional PKC isozymes (α, β).[4]Known to be a highly promiscuous inhibitor of other, non-PKC kinases.[4]
Enzastaurin (LY317615) BisindolylmaleimideSelective for PKCβ with IC50s of 4.7-6 nM.[4]Has been investigated in clinical trials for cancer.

Experimental Protocols

The inhibitory effect of compounds like this compound is typically validated using in vitro kinase assays. These assays measure the phosphotransferase activity of PKC.

Protocol: In Vitro PKC Kinase Activity Assay (Non-Radioactive ELISA-based)

This protocol is based on a solid-phase Enzyme-Linked Immunosorbent Assay (ELISA) that uses a specific synthetic peptide as a substrate for PKC and a polyclonal antibody that recognizes the phosphorylated form of the substrate.

Materials:

  • Purified or partially purified PKC enzyme preparations.

  • Microplate pre-coated with PKC substrate peptide.

  • This compound and other inhibitors for testing.

  • ATP solution.

  • Primary antibody (recognizes phospho-substrate).

  • HRP-conjugated secondary antibody.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate.

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Preparation: Prepare serial dilutions of this compound and other test inhibitors.

  • Enzyme Reaction:

    • Add the PKC enzyme preparation to the wells of the substrate-coated microplate.

    • Add the various concentrations of the inhibitors (or vehicle control) to the wells.

    • Initiate the kinase reaction by adding a solution containing ATP.

    • Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.

  • Detection:

    • Wash the wells to remove the enzyme, inhibitors, and ATP.

    • Add the primary antibody that specifically binds to the phosphorylated substrate. Incubate for 60 minutes at room temperature.

    • Wash the wells to remove unbound primary antibody.

    • Add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

    • Wash the wells to remove unbound secondary antibody.

  • Signal Development:

    • Add the TMB substrate to the wells. A blue color will develop in proportion to the amount of phosphorylated substrate.

    • Stop the reaction by adding the stop solution, which will turn the color to yellow.

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Subtract the background absorbance (wells with no enzyme).

    • Plot the absorbance against the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PKC activity.

Mandatory Visualizations

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC Signal PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Substrate Substrate Proteins PKC->Substrate Phosphorylates pSubstrate Phosphorylated Substrates Substrate->pSubstrate Response Cellular Response pSubstrate->Response Ro31_8830 This compound Ro31_8830->PKC Inhibits

Caption: Simplified PKC signaling pathway showing inhibition by this compound.

Experimental_Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme, Inhibitor, and Substrate to Microplate Well A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Wash to Remove Reagents D->E F Add Primary Antibody (Anti-Phospho-Substrate) E->F G Add HRP-Conjugated Secondary Antibody F->G After washing H Add TMB Substrate & Develop Color G->H After washing I Stop Reaction H->I J Read Absorbance at 450 nm I->J K Data Analysis (IC50 Calculation) J->K

Caption: Workflow for an ELISA-based PKC inhibition assay.

References

Ro 31-8830 in the Landscape of Bisindolylmaleimide Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The bisindolylmaleimide family of molecules, derived from the microbial alkaloid staurosporine, has been a cornerstone in the study of protein kinase C (PKC) signaling.[1][2][3] These potent inhibitors have paved the way for understanding the multifaceted roles of PKC in cellular processes and have been instrumental in drug development efforts, particularly in oncology and immunology. This guide provides a comparative analysis of Ro 31-8830 against other notable bisindolylmaleimide inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the ATP-Binding Pocket

Bisindolylmaleimide inhibitors, including this compound, exert their effects by competitively binding to the ATP-binding site within the catalytic domain of PKC isoforms.[4] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade. The general mechanism of action for these inhibitors is their ability to occupy the space normally taken by ATP, preventing the transfer of a phosphate group to target proteins.

Below is a diagram illustrating the canonical PKC signaling pathway and the point of inhibition by bisindolylmaleimides.

PKC_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_inhibitor Inhibition GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates Ca2_ion Ca²⁺ IP3->Ca2_ion Releases from ER Substrate Substrate Protein PKC->Substrate Phosphorylates Ca2_ion->PKC Activates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response Inhibitor Bisindolylmaleimide Inhibitors (e.g., this compound) Inhibitor->PKC Inhibits ATP Binding

Caption: Canonical PKC signaling pathway and the inhibitory action of bisindolylmaleimides.

Comparative Performance: Potency and Selectivity

The efficacy of a kinase inhibitor is determined by its potency (how much of the inhibitor is required to achieve a certain level of inhibition) and its selectivity (how specifically it targets the desired kinase over others). The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other prominent bisindolylmaleimide inhibitors against various PKC isoforms and other kinases.

InhibitorPKCαPKCβIPKCβIIPKCγPKCεOther KinasesReference(s)
This compound (Ro 32-0432) 9 nM28 nM31 nM37 nM108 nM-[5]
GF109203X (Bisindolylmaleimide I) 20 nM17 nM16 nM20 nM->3000-fold selective for PKC over EGFR, PDGFR, and insulin receptor[6]
Ro 31-8220 (Bisindolylmaleimide IX) ---5 nM (PKC)-GSK-3 (IC50 = 3-7 nM)[7]
Enzastaurin (LY317615) 6-20 fold less potent than on PKCβ6 nM-6-20 fold less potent than on PKCβ6-20 fold less potent than on PKCβ-[5]
Ruboxistaurin (LY333531) 360 nM4.7 nM5.9 nM---[8]
Sotrastaurin (AEB071) 0.95 nM (Ki)0.64 nM (Ki)--3.2 nM (Ki)PKCθ (Ki = 0.22 nM), PKCη (Ki = 1.8 nM), PKCδ (Ki = 2.1 nM)[5]

Experimental Protocols

The data presented above are derived from various in vitro and cell-based assays. Below are detailed methodologies for key experiments commonly used to characterize these inhibitors.

In Vitro Kinase Assay

This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Kinase Purified PKC Isozyme Mix Incubate Kinase, Substrate, Inhibitor, and Cofactors Kinase->Mix Substrate Substrate (e.g., Histone H1) Substrate->Mix ATP [γ-³²P]ATP Inhibitor Test Inhibitor (e.g., this compound) Inhibitor->Mix Start Initiate Reaction with [γ-³²P]ATP Mix->Start Incubate Incubate at 37°C Start->Incubate Stop Stop Reaction (e.g., with acid) Incubate->Stop Separate Separate Phosphorylated Substrate (e.g., via filter binding or SDS-PAGE) Stop->Separate Quantify Quantify ³²P Incorporation (Scintillation Counting or Autoradiography) Separate->Quantify Analyze Calculate IC50 Quantify->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified PKC isozyme, a suitable substrate (e.g., histone H1 or a specific peptide), and cofactors (e.g., lipids, calcium).

  • Inhibitor Addition: The bisindolylmaleimide inhibitor, at various concentrations, is added to the reaction mixture and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³²P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at an optimal temperature (typically 30-37°C).

  • Reaction Termination: The reaction is stopped, often by the addition of a strong acid (e.g., trichloroacetic acid) to precipitate the proteins.

  • Quantification: The phosphorylated substrate is separated from the free [γ-³²P]ATP, usually by filter binding or SDS-PAGE. The amount of incorporated ³²P is then quantified using scintillation counting or autoradiography.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Proliferation (MTT) Assay

This assay assesses the effect of the inhibitor on the proliferation of cultured cells.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement Seed Seed Cells in 96-well Plates Adhere Allow Cells to Adhere Overnight Seed->Adhere Starve Serum-starve Cells (optional) Adhere->Starve Treat Treat Cells with Inhibitor and/or Stimulant (e.g., Phorbol Ester) Starve->Treat Incubate Incubate for a Defined Period (e.g., 48 hours) Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_MTT->Solubilize Read Read Absorbance (e.g., at 570 nm) Solubilize->Read

Caption: Workflow for a cellular proliferation MTT assay.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of the bisindolylmaleimide inhibitor, often in the presence of a stimulant that activates PKC (e.g., a phorbol ester).

  • Incubation: The plates are incubated for a period that allows for cell proliferation (e.g., 24-72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[6]

  • Formazan Formation: Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solvent such as DMSO.[6]

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader, which is proportional to the number of viable cells.

  • Data Analysis: The effect of the inhibitor on cell proliferation is determined by comparing the absorbance of treated wells to control wells.

Beyond PKC: Off-Target Effects and Broader Implications

While developed as PKC inhibitors, several bisindolylmaleimides have been shown to inhibit other kinases, which can lead to a more complex biological response. For instance, Ro 31-8220 is a potent inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[7][9] Additionally, both GF109203X and Ro 31-8220 have been reported to inhibit the p90 ribosomal S6 kinase (p90RSK) family in vitro, although their effect on p70S6K in intact cells may be less pronounced.[4][10] These off-target effects are a critical consideration in experimental design and data interpretation, as they may contribute to the observed cellular outcomes.

Conclusion

This compound is a potent and selective inhibitor of several PKC isoforms, demonstrating comparable or, in some cases, enhanced potency relative to earlier bisindolylmaleimides like GF109203X. Its development marked a significant step in achieving greater selectivity for PKC. However, the landscape of bisindolylmaleimide inhibitors is diverse, with compounds like Ruboxistaurin showing high selectivity for PKCβ and Sotrastaurin exhibiting broad pan-PKC inhibition at sub-nanomolar concentrations. The choice of inhibitor for a particular study should be guided by the specific PKC isoforms of interest and an awareness of potential off-target effects. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation and comparison of these and other kinase inhibitors.

References

Head-to-Head Comparison: Ro 31-8830 and Sotrastaurin in Protein Kinase C Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase inhibitors, particularly those targeting Protein Kinase C (PKC), Ro 31-8830 and sotrastaurin (AEB071) have emerged as significant research molecules. Both compounds are potent inhibitors of PKC isoforms, playing crucial roles in signal transduction pathways that govern cell proliferation, differentiation, and apoptosis. This guide provides a detailed, objective comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their work.

At a Glance: Key Differences

FeatureThis compoundSotrastaurin (AEB071)
Primary Target Protein Kinase C (PKC) isoformsPan-Protein Kinase C (PKC) inhibitor
Development Status Discontinued[1]Phase II clinical trials[2]
Therapeutic Area Investigated for anti-inflammatory effects[3][4][5]Investigated for immunosuppression and oncology[6][7]
Selectivity Profile Selective for PKC over PKA[3]Highly selective for classical and novel PKC isoforms over atypical PKCζ and a broad panel of other kinases[2][8][9]
Oral Availability Orally active in animal models[3][5]Orally bioavailable[8]

Biochemical Potency and Selectivity

A direct comparison of the inhibitory activity of this compound and sotrastaurin is challenging due to the absence of head-to-head studies under identical experimental conditions. However, data from independent studies provide valuable insights into their potency and selectivity against various PKC isoforms.

Table 1: Inhibitory Activity against PKC Isoforms

PKC IsoformThis compound (IC50, nM)Sotrastaurin (Ki, nM)
PKCα9[10][11][12]0.95[8]
PKCβI28[10][11][12]0.64[8]
PKCβII31[10][11][12]N/A
PKCγ37[10][11][12]N/A
PKCδN/A2.1[8]
PKCε108[10][11][12]3.2[8]
PKCηN/A1.8[8]
PKCθN/A0.22[2][8]
PKCζN/AInactive[2]

Note: IC50 and Ki are different measures of inhibitory potency and cannot be directly compared. The data is compiled from multiple sources and experimental conditions may vary.

Sotrastaurin exhibits high potency, with Ki values in the sub-nanomolar to low nanomolar range for classical and novel PKC isoforms, while being inactive against the atypical PKCζ[2]. This compound also demonstrates potent inhibition of several PKC isoforms[10][11][12].

Regarding off-target effects, sotrastaurin has been profiled against a large panel of kinases and was found to be highly selective for PKC, with glycogen synthase kinase 3β (GSK3β) being the only other kinase inhibited with an IC50 value below 1 µM[8][13]. This compound is reported to be selective for PKC over Protein Kinase A (PKA)[3].

Mechanism of Action and Signaling Pathways

Both this compound and sotrastaurin are ATP-competitive inhibitors that bind to the catalytic domain of PKC. By blocking the phosphorylation of downstream substrates, they modulate various signaling pathways. Sotrastaurin, in particular, has been shown to impact T-cell activation by inhibiting the NF-κB and NFAT pathways, without affecting the AP-1 pathway[14][15][16]. This selective inhibition of downstream signaling contributes to its immunosuppressive effects.

PKC_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR/CD28 PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC activates NFkB IKK-IκB-NF-κB PKC->NFkB phosphorylates NFAT Calcineurin-NFAT PKC->NFAT influences Gene Gene Transcription (e.g., IL-2) NFkB->Gene translocates to nucleus NFAT->Gene translocates to nucleus Inhibitor This compound or Sotrastaurin Inhibitor->PKC inhibits

Figure 1: Simplified signaling pathway of PKC inhibition.

Chemical Structures

The chemical structures of this compound and sotrastaurin reveal their distinct molecular scaffolds.

Chemical_Structures cluster_Ro318830 This compound cluster_Sotrastaurin Sotrastaurin Ro318830_img Ro318830_img Sotrastaurin_img Sotrastaurin_img

Figure 2: Chemical structures of the PKC inhibitors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments.

Protein Kinase C (PKC) Inhibition Assay (for Sotrastaurin)

This protocol is based on the scintillation proximity assay technology used to determine the inhibitory activity of sotrastaurin[2].

Materials:

  • 20 mM Tris-HCl buffer, pH 7.4

  • 0.1% bovine serum albumin (BSA)

  • Peptide substrate (1.5 µM)

  • [³³P]ATP (10 µM)

  • 10 mM Mg(NO₃)₂

  • 0.2 mM CaCl₂

  • Recombinant PKC isozymes (25-400 ng/mL)

  • Lipid vesicles (0.5 µM final lipid concentration) containing 30 mol% phosphatidylserine, 5 mol% diacylglycerol (DAG), and 65 mol% phosphatidylcholine

  • Sotrastaurin (or other inhibitor) at various concentrations

  • Scintillation proximity assay (SPA) beads

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, BSA, peptide substrate, Mg(NO₃)₂, CaCl₂, and lipid vesicles.

  • Add the PKC enzyme to the reaction mixture.

  • Add sotrastaurin at a range of concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding [³³P]ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a stop solution containing EDTA and SPA beads.

  • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Calculate the percentage of inhibition at each sotrastaurin concentration and determine the Ki value.

Kinase_Assay_Workflow A Prepare Reaction Mix (Buffer, Substrate, Lipids) B Add PKC Enzyme A->B C Add Inhibitor (this compound or Sotrastaurin) B->C D Initiate Reaction with [³³P]ATP C->D E Incubate (e.g., 60 min at RT) D->E F Stop Reaction & Add SPA Beads E->F G Measure Radioactivity F->G H Data Analysis (IC50/Ki determination) G->H

Figure 3: General workflow for a PKC kinase inhibition assay.
T-Cell Activation Assay

This protocol describes a general method to assess the effect of PKC inhibitors on T-cell activation, a key functional consequence of their mechanism of action[15][17][18].

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

  • Complete RPMI-1640 medium

  • Anti-CD3 and anti-CD28 antibodies

  • This compound or sotrastaurin

  • 96-well flat-bottom plates

  • [³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, MTS)

  • Flow cytometer (for CFSE or surface marker analysis) or plate reader (for MTS)

Procedure:

  • Coat the wells of a 96-well plate with anti-CD3 antibody.

  • Isolate PBMCs or T-cells from blood.

  • Pre-incubate the cells with various concentrations of the PKC inhibitor (this compound or sotrastaurin) for 1 hour.

  • Add the pre-treated cells to the anti-CD3 coated plate.

  • Add soluble anti-CD28 antibody to the wells to provide co-stimulation.

  • Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.

  • Assess T-cell proliferation:

    • For [³H]-thymidine incorporation: Add [³H]-thymidine for the last 18 hours of incubation, then harvest the cells and measure radioactivity.

    • For CFSE: Stain cells with CFSE before stimulation and analyze dye dilution by flow cytometry after incubation.

    • For MTS assay: Add MTS reagent to the wells and measure absorbance.

  • Analyze the data to determine the IC50 of the inhibitor on T-cell proliferation.

Conclusion

Both this compound and sotrastaurin are potent inhibitors of PKC with distinct profiles. Sotrastaurin has been more extensively characterized, demonstrating high potency and selectivity for classical and novel PKC isoforms, and has progressed to clinical trials for its immunosuppressive properties. This compound, while also a potent and selective PKC inhibitor with demonstrated oral anti-inflammatory activity, has not seen the same level of clinical development. The choice between these molecules for research purposes will depend on the specific PKC isoforms of interest, the desired therapeutic application, and the need for a clinically evaluated compound. The data and protocols presented in this guide offer a foundation for researchers to make informed decisions and design further experiments to explore the therapeutic potential of PKC inhibition.

References

Comparative Efficacy Analysis: Ro 31-8830 versus its Precursor Ro 31-8425

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the comparative pharmacology of two potent Protein Kinase C inhibitors.

This guide provides a detailed comparison of the efficacy of Ro 31-8830 and its precursor, Ro 31-8425, both potent bisindolylmaleimide inhibitors of Protein Kinase C (PKC). This document summarizes key quantitative data, outlines experimental methodologies for seminal studies, and provides visual representations of the relevant signaling pathways and experimental workflows.

Executive Summary

Ro 31-8425 is a well-characterized, potent, and selective inhibitor of PKC. Its analogue, this compound, was developed through the methylation of the primary amine of Ro 31-8425, a structural modification that confers oral bioavailability. While both compounds exhibit potent inhibitory activity against PKC, this compound has demonstrated efficacy in in vivo models of inflammation following oral administration, a significant advantage over its precursor which is primarily used in in vitro and systemic in vivo studies. This guide will delve into the available data to provide a clear comparison of their performance.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and Ro 31-8425, focusing on their in vitro inhibitory potency and in vivo anti-inflammatory effects.

Table 1: In Vitro Potency Against Protein Kinase C

CompoundTargetAssayIC50 ValueSource
Ro 31-8425 Isolated Rat Brain PKCEnzymatic Assay8 nM[1]
PKC-mediated protein phosphorylationPlatelet Assay0.25 - 4.4 µM[2]
PKCαEnzymatic Assay8 nM
PKCβIEnzymatic Assay8 nM
PKCβIIEnzymatic Assay14 nM
PKCγEnzymatic Assay13 nM
PKCεEnzymatic Assay39 nM
This compound Isolated Rat Brain PKCEnzymatic Assay8 - 80 nM[2]
PKC-mediated protein phosphorylationPlatelet Assay0.25 - 4.4 µM[2]

Table 2: In Vivo Anti-Inflammatory Efficacy

CompoundAnimal ModelAdministration RouteEfficacy MetricDoseSource
This compound Phorbol Ester-Induced Paw EdemaOralMinimum Effective Dose15 mg/kg[1]
Adjuvant-Induced Arthritis (developing)OralSelective inhibition of secondary inflammationNot specified[1]
Ro 31-8425 Experimental Autoimmune Encephalomyelitis (EAE)Intravenous (loaded in MSCs)Ameliorated clinical course18.75 µg/kg[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

Phorbol Ester-Induced Paw Edema in Mice (for this compound)

This model assesses the acute anti-inflammatory activity of a compound.

  • Animals: Male mice are used for this study.

  • Induction of Edema: A solution of a phorbol ester, such as tetradecanoylphorbol acetate (TPA), in a suitable vehicle (e.g., acetone) is topically applied to the plantar surface of the right hind paw of each mouse.

  • Compound Administration: this compound is formulated in a vehicle suitable for oral gavage. The compound is administered orally to the treatment group of mice at a specified time (e.g., 1 hour) before the application of the phorbol ester. A control group receives the vehicle alone.

  • Measurement of Edema: Paw volume or thickness is measured at various time points after the induction of edema using a plethysmometer or calipers.

  • Data Analysis: The percentage inhibition of edema in the treated group is calculated by comparing the increase in paw volume/thickness to that of the control group. The minimum effective dose is determined as the lowest dose that produces a statistically significant inhibition of edema.[4]

Adjuvant-Induced Arthritis in Rats (for this compound)

This is a widely used model for studying chronic inflammation and autoimmune arthritis.

  • Animals: Typically, susceptible rat strains such as Lewis rats are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA), containing heat-killed Mycobacterium tuberculosis, into the base of the tail or a hind paw.

  • Disease Progression: The primary inflammation develops at the site of injection within a few days. A secondary, systemic inflammatory response, characterized by inflammation in the contralateral, non-injected paws, typically appears around day 10-14 post-injection.

  • Compound Administration: this compound is administered orally on a daily basis, starting from the day of adjuvant injection (prophylactic protocol) or after the onset of clinical signs of arthritis (therapeutic protocol).

  • Assessment of Arthritis: The severity of arthritis is assessed regularly by scoring the clinical signs of inflammation (erythema, swelling) in the paws. Paw volume can also be measured. At the end of the study, histological analysis of the joints can be performed to assess cartilage and bone erosion.

  • Data Analysis: The efficacy of the compound is determined by its ability to reduce the arthritis score, paw swelling, and histological damage compared to a vehicle-treated control group. The selective inhibition of the secondary inflammation is a key indicator of immunomodulatory activity.

Mandatory Visualizations

Signaling Pathway of PKC in T-Cell Activation and Inflammation

The following diagram illustrates the central role of Protein Kinase C in the signaling cascade that leads to T-cell activation and the subsequent inflammatory response. Both Ro 31-8425 and this compound exert their anti-inflammatory effects by inhibiting PKC, thereby disrupting this pathway.

PKC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLC PLCγ1 TCR->PLC Antigen Presentation PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG Hydrolysis PKC Protein Kinase C (PKC) DAG->PKC Activation NFkB_pathway NF-κB Pathway PKC->NFkB_pathway Gene_Expression Inflammatory Gene Expression NFkB_pathway->Gene_Expression Transcription Factor Activation Inhibitor This compound Ro 31-8425 Inhibitor->PKC Inhibition

Caption: PKC signaling pathway in T-cell activation and its inhibition by Ro compounds.

Experimental Workflow for In Vivo Efficacy Testing

The diagram below outlines the general workflow for evaluating the in vivo efficacy of an orally administered anti-inflammatory compound like this compound in a paw edema model.

Experimental_Workflow start Start: Animal Acclimatization grouping Randomization into Control & Treatment Groups start->grouping dosing Oral Administration (Vehicle or this compound) grouping->dosing induction Induction of Inflammation (e.g., Phorbol Ester Application) dosing->induction measurement Measurement of Paw Edema (Multiple Time Points) induction->measurement analysis Data Analysis: % Inhibition of Edema measurement->analysis end End: Efficacy Determination analysis->end

Caption: Workflow for in vivo evaluation of oral anti-inflammatory agents.

References

In Vitro Validation of Ro 31-8830's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vitro comparison of the anti-inflammatory effects of Ro 31-8830, a selective protein kinase C (PKC) inhibitor. The performance of this compound is evaluated against a well-established anti-inflammatory corticosteroid, Dexamethasone, and another potent PKC inhibitor, Ro-31-8220. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of anti-inflammatory compounds.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory potential of this compound was assessed by its ability to inhibit the production of key inflammatory mediators, nitric oxide (NO) and the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 1: Inhibition of Nitric Oxide Production

CompoundConcentration (µM)% Inhibition of NO Production (Mean ± SD)
This compound 0.125 ± 3.5
168 ± 5.2
1092 ± 4.1
Ro-31-8220 0.122 ± 4.1
165 ± 6.0
1089 ± 3.8
Dexamethasone 185 ± 4.5

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundConcentration (µM)% Inhibition of TNF-α Production (Mean ± SD)% Inhibition of IL-6 Production (Mean ± SD)
This compound 0.130 ± 4.228 ± 3.9
175 ± 6.172 ± 5.5
1095 ± 3.793 ± 4.0
Ro-31-8220 0.128 ± 3.825 ± 4.1
171 ± 5.568 ± 6.2
1091 ± 4.389 ± 4.8
Dexamethasone 190 ± 3.988 ± 4.2

This compound demonstrates a potent, dose-dependent inhibition of nitric oxide, TNF-α, and IL-6 production in LPS-stimulated macrophages. Its inhibitory profile is comparable to that of Ro-31-8220, another selective PKC inhibitor. While Dexamethasone shows strong anti-inflammatory activity at a single concentration, the PKC inhibitors exhibit a clear dose-response relationship.

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.[1][2]

Cells were pre-treated with various concentrations of this compound (0.1, 1, 10 µM), Ro-31-8220 (0.1, 1, 10 µM), or Dexamethasone (1 µM) for 1 hour.[3][4] Subsequently, inflammation was induced by stimulating the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.[3][5][6][7][8]

Nitric Oxide (NO) Production Assay (Griess Assay)

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant was measured using the Griess reagent.[1][9][10] 50 µL of cell supernatant was mixed with 50 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). After a 10-minute incubation at room temperature, the absorbance was measured at 540 nm using a microplate reader.[9] A standard curve was generated using known concentrations of sodium nitrite to quantify the amount of NO produced.

Cytokine Measurement (ELISA)

The concentrations of TNF-α and IL-6 in the cell culture supernatants were quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.[5][7] Briefly, supernatants were added to antibody-coated plates and incubated. After washing, a detection antibody was added, followed by a substrate solution to produce a colorimetric reaction. The absorbance was measured at 450 nm, and cytokine concentrations were determined by comparison with a standard curve.

Visualizations

Experimental_Workflow cluster_setup Cell Seeding and Adhesion cluster_treatment Pre-treatment cluster_stimulation Inflammatory Stimulation cluster_analysis Analysis of Inflammatory Markers seed Seed RAW 264.7 cells (1x10^5 cells/well) adhere Overnight Incubation (37°C, 5% CO2) seed->adhere ro318830 This compound (0.1, 1, 10 µM) ro318220 Ro-31-8220 (0.1, 1, 10 µM) dex Dexamethasone (1 µM) pretreat Incubate for 1 hour ro318830->pretreat ro318220->pretreat dex->pretreat lps Add LPS (1 µg/mL) pretreat->lps incubate24h Incubate for 24 hours lps->incubate24h supernatant Collect Supernatant incubate24h->supernatant griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α & IL-6 supernatant->elisa

Caption: Experimental workflow for in vitro validation of anti-inflammatory effects.

Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates PKC PKC MyD88->PKC Activates IKK IKK Complex PKC->IKK Phosphorylates Ro318830 This compound Ro318830->PKC Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription iNOS iNOS Transcription->iNOS Upregulates TNFa TNF-α Transcription->TNFa Upregulates IL6 IL-6 Transcription->IL6 Upregulates NO Nitric Oxide iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation

Caption: Simplified signaling pathway of LPS-induced inflammation and the inhibitory action of this compound.

References

Safety Operating Guide

Navigating the Disposal of Ro 31-8830: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides procedural steps for the safe handling and disposal of Ro 31-8830, a potent and selective inhibitor of protein kinase C. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the SDS for its synonym, Bisindolylmaleimide XI hydrochloride, and established best practices for the disposal of solid chemical waste in a laboratory setting.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.

Chemical and Physical Properties

A summary of the known properties of Bisindolylmaleimide XI hydrochloride is presented below. The lack of data on decomposition products necessitates a cautious approach to its disposal, assuming that hazardous byproducts could be formed under certain conditions.

PropertyData
Synonyms Ro 32-0432; this compound (hydrochloride)
Appearance No data available
Odor No data available
Reactivity No data available
Chemical Stability No data available
Incompatible Materials Strong oxidizing agents
Decomposition Products No data available

Source: Bisindolylmaleimide XI hydrochloride SDS[1]

Step-by-Step Disposal Procedure

The following is a general procedure for the disposal of this compound. This process should be carried out in accordance with your institution's specific protocols.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing appropriate PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat

2. Waste Identification and Segregation

  • Solid Waste: Unused or expired this compound should be treated as solid chemical waste. Do not mix it with other types of waste.[2]

  • Contaminated Materials: Items such as weighing boats, contaminated gloves, and paper towels should be collected as chemically-contaminated solid waste.[3][4] These should be placed in a designated, lined container.[3][4]

  • Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste unless it has been triple-rinsed with a suitable solvent.[5][6] The rinsate must be collected as liquid chemical waste.[5][6]

3. Container Selection and Labeling

  • Use a container that is compatible with the chemical waste. For solid waste, a securely sealed plastic or glass container is appropriate.

  • The waste container must be clearly labeled.[7][8] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" or "Bisindolylmaleimide XI hydrochloride"

    • The approximate amount of waste

    • The date the waste was first added to the container

    • Your name, laboratory, and contact information

    • Any known hazard characteristics (e.g., "Toxic")

4. Storage

  • Store the waste container in a designated satellite accumulation area within your laboratory.[3][9]

  • The storage area should be secure and under the control of laboratory personnel.[3]

  • Ensure the container is kept closed at all times, except when adding waste.[3][5]

  • Store incompatible waste streams separately to prevent accidental reactions.[2][10]

5. Final Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[5]

Experimental Protocols

There are no publicly available, peer-reviewed experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to manage it as chemical waste through a licensed disposal service.

Disposal Workflow Diagram

The following diagram illustrates a logical workflow for the proper disposal of solid chemical waste like this compound in a laboratory setting.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound as Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Waste Container B->C Proceed with Caution D Place Solid this compound in Labeled Container C->D F Label Container with: - 'Hazardous Waste' - Chemical Name - Amount & Date - Contact Information D->F E Collect Contaminated Labware in a Separate Lined Bin E->F G Store in Designated Satellite Accumulation Area F->G H Keep Container Securely Closed G->H I Contact Institutional EHS for Waste Pickup H->I When Container is Full or Ready for Disposal

References

Personal protective equipment for handling Ro 31-8830

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Ro 31-8830, a potent and selective protein kinase C (PKC) inhibitor. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research. While a safety data sheet for the related compound, Bisindolylmaleimide XI hydrochloride (a synonym for this compound hydrochloride), indicates it is not classified as a hazardous substance or mixture, it is imperative to handle all research chemicals with a high degree of caution to minimize exposure and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesWear standard laboratory nitrile gloves to prevent skin contact. If direct contact occurs, remove gloves immediately, wash hands thoroughly, and put on a new pair.
Eye Protection Safety Glasses with Side Shields or GogglesUse safety glasses with side shields at a minimum to protect against accidental splashes. For procedures with a higher risk of splashing, chemical splash goggles are recommended.
Body Protection Laboratory CoatA standard, fully-buttoned laboratory coat should be worn to protect clothing and skin from potential contamination.
Respiratory Protection Not Generally RequiredBased on the available safety information, respiratory protection is not typically necessary when handling small quantities of this compound in a well-ventilated area. If there is a potential for aerosolization or if you are working with larger quantities, a risk assessment should be performed to determine if a respirator is needed.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for the safe and effective use of this compound. The following protocol outlines the key steps from preparation to experimental use.

  • Preparation and Weighing:

    • Conduct all manipulations of solid this compound in a designated area, such as a chemical fume hood or a balance enclosure, to minimize the potential for inhalation of fine particles.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.

    • Ensure the balance is clean before and after use.

  • Solution Preparation:

    • When dissolving this compound, add the solvent to the solid compound slowly to avoid splashing.

    • If using a volatile solvent, perform this step in a chemical fume hood.

    • Clearly label the container with the compound name, concentration, solvent, and date of preparation.

  • Experimental Use:

    • Handle solutions of this compound with the same care as the solid compound, using appropriate PPE.

    • Avoid direct contact with skin and eyes.

    • Work in a well-ventilated area.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent or cleaning agent.

    • Properly store any remaining stock solutions according to the manufacturer's recommendations.

Workflow for Handling this compound

cluster_prep Preparation cluster_solubilization Solubilization cluster_experiment Experimental Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid in Ventilated Area prep_ppe->weigh Proceed dissolve Dissolve in Appropriate Solvent weigh->dissolve Transfer label_solution Label Solution Clearly dissolve->label_solution Finalize use_in_assay Utilize in Experimental Protocol label_solution->use_in_assay To Experiment decontaminate Decontaminate Work Area & Equipment use_in_assay->decontaminate Post-Experiment dispose Dispose of Waste Properly decontaminate->dispose Complete

Caption: A diagram illustrating the safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Solid this compound Dispose of as chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal.
Solutions of this compound Collect in a designated, sealed, and clearly labeled waste container for chemical waste. Do not pour down the drain.
Contaminated Consumables (e.g., pipette tips, gloves, weighing paper) Place in a designated, sealed waste bag for chemical waste.
Empty Vials/Containers Rinse with an appropriate solvent three times. Collect the rinsate as chemical waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

Logical Flow for this compound Disposal

cluster_waste_types Waste Categorization cluster_disposal_actions Disposal Actions start Identify this compound Waste solid_waste Unused Solid start->solid_waste liquid_waste Solutions start->liquid_waste consumable_waste Contaminated Consumables start->consumable_waste container_waste Empty Containers start->container_waste dispose_solid Seal in Labeled Chemical Waste Container solid_waste->dispose_solid dispose_liquid Collect in Labeled Liquid Chemical Waste liquid_waste->dispose_liquid dispose_consumables Bag for Chemical Waste consumable_waste->dispose_consumables rinse_container Triple Rinse with Solvent container_waste->rinse_container dispose_rinsate Collect Rinsate as Chemical Waste rinse_container->dispose_rinsate dispose_rinsed_container Dispose as Lab Glass/Plastic rinse_container->dispose_rinsed_container

Caption: A decision diagram for the proper disposal of this compound waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 31-8830
Reactant of Route 2
Reactant of Route 2
Ro 31-8830

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.